molecular formula C10H7BrFN B1380755 2-Bromo-6-fluoro-4-methylquinoline CAS No. 1367707-07-0

2-Bromo-6-fluoro-4-methylquinoline

Cat. No.: B1380755
CAS No.: 1367707-07-0
M. Wt: 240.07 g/mol
InChI Key: JDIZAKPOOZDHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-4-methylquinoline is a versatile halogenated quinoline derivative designed for research applications. This compound serves as a high-value synthetic building block, particularly in medicinal chemistry and drug discovery. The strategic bromo and fluoro substituents on the quinoline scaffold make it an ideal intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the rapid exploration of chemical space around the quinoline core. Quinolines with similar substitution patterns are frequently employed in the synthesis of more complex molecules for biological evaluation . As a key precursor, this compound can be utilized in the development of potential therapeutic agents, including kinase inhibitors, antimicrobials, and other small-molecule pharmaceuticals. Its structural features are also of interest in the creation of advanced materials, such as ligands for catalysts and organic electronic devices. Researchers can leverage the reactivity of the bromine and fluorine atoms for sequential functionalization, allowing for precise structural modifications. The compound should be stored in a cool, dark place under an inert atmosphere to maintain stability . Handle with appropriate personal protective equipment in a well-ventilated fume hood, as is standard with laboratory chemicals . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIZAKPOOZDHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-6-fluoro-4-methylquinoline CAS 1367707-07-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile: 2-Bromo-6-fluoro-4-methylquinoline (CAS 1367707-07-0) Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS 1367707-07-0) is a tri-substituted heterocyclic building block belonging to the "privileged" quinoline scaffold class. It is primarily utilized in early-stage drug discovery for the synthesis of kinase inhibitors, GPCR ligands, and anti-infective agents.

Its structural value lies in its three distinct functional handles:

  • C2-Bromine: A highly reactive electrophilic site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and SNAr reactions.

  • C6-Fluorine: A metabolic blocking group that modulates pKa and lipophilicity without introducing significant steric bulk.

  • C4-Methyl: A steric anchor that often fills hydrophobic pockets in enzyme active sites (e.g., the ATP-binding gatekeeper region of kinases).

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and reactivity profile.

Chemical Identity & Physicochemical Properties

PropertyData
CAS Number 1367707-07-0
IUPAC Name This compound
Molecular Formula C₁₀H₇BrFN
Molecular Weight 240.07 g/mol
SMILES CC1=C(Br)N=C2C=C(F)C=CC2=C1
Appearance Off-white to pale yellow solid
Predicted LogP ~3.2 ± 0.4 (Lipophilic)
Solubility Soluble in DMSO, CH₂Cl₂, CHCl₃, EtOAc; Insoluble in Water
Melting Point Est. 85–110 °C (Based on structural analogs [1])

Synthetic Logic & Methodology

The synthesis of this compound is typically achieved via a two-step sequence: the construction of the quinoline core followed by functional group interconversion. The most robust route utilizes the Knorr Quinoline Synthesis followed by Dehydroxy-bromination .

Retrosynthetic Analysis

The C2-Br bond is unstable to direct ring formation conditions; therefore, it is installed last. The precursor is the corresponding lactam (quinolinone), derived from 4-fluoroaniline.

Retrosynthesis Target 2-Bromo-6-fluoro- 4-methylquinoline Intermediate 6-Fluoro-4-methylquinolin- 2(1H)-one (Lactam) Target->Intermediate POBr3 (Dehydroxy-bromination) Precursors 4-Fluoroaniline + Ethyl Acetoacetate Intermediate->Precursors Knorr Cyclization (H2SO4, Heat)

Figure 1: Retrosynthetic strategy for CAS 1367707-07-0.

Detailed Synthetic Protocol

Step 1: Knorr Cyclization to 6-Fluoro-4-methylquinolin-2(1H)-one

  • Reagents: 4-Fluoroaniline (1.0 eq), Ethyl acetoacetate (1.2 eq), Polyphosphoric acid (PPA) or Conc. H₂SO₄.

  • Mechanism: The aniline attacks the keto-carbonyl of the beta-keto ester to form an enamine intermediate, which then undergoes acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.

  • Protocol:

    • Mix 4-fluoroaniline and ethyl acetoacetate in toluene. Reflux with a Dean-Stark trap to remove water and form the N-aryl crotonamide intermediate.

    • Isolate the intermediate and treat with pre-heated PPA (100–120 °C) for 2–4 hours.

    • Quench onto crushed ice/water. The quinolinone precipitates as a solid.[1][2][3] Filter and wash with water.

    • Critical Note: Temperature control is vital. Exceeding 140°C in PPA can lead to degradation or isomerization [2].

Step 2: Bromination with Phosphorus Oxybromide (POBr₃)

  • Reagents: 6-Fluoro-4-methylquinolin-2(1H)-one, POBr₃ (1.5–3.0 eq).

  • Mechanism: The lactam tautomerizes to the lactim (2-hydroxy) form. The hydroxyl group reacts with POBr₃ to form a leaving group (–OPBr₂), which is displaced by bromide ion in an SNAr-like fashion.

  • Protocol:

    • Place the dried quinolinone in a round-bottom flask under N₂ atmosphere.

    • Add solid POBr₃ (handle in a glovebox or dry environment; highly moisture sensitive).

    • Heat the neat mixture (melt) or use a high-boiling solvent like anisole to 140 °C for 3 hours.

    • Safety: Cool to 0 °C and very slowly quench with ice water (exothermic hydrolysis of POBr₃ produces HBr).

    • Neutralize with NaHCO₃ to pH 8 and extract with DCM.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Reactivity Profile & Applications

The 2-bromo-quinoline moiety is chemically distinct from simple aryl bromides due to the electron-deficient nature of the pyridine ring. This makes the C2 position highly susceptible to both oxidative addition (Pd-catalysis) and nucleophilic attack.

Functionalization Map

Reactivity Core 2-Bromo-6-fluoro- 4-methylquinoline Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) --> Biaryl Scaffolds Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) --> Amino-quinolines Core->Buchwald SNAr S_NAr Displacement (NaOR or HNR2, Heat) --> Ethers/Amines Core->SNAr Lithiation Li-Halogen Exchange (n-BuLi, -78°C) --> Electrophile Trapping Core->Lithiation Risky (Benzylic H)

Figure 2: Divergent reactivity profile. Green arrows indicate high-yield pathways.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Utility: Used to attach aryl or heteroaryl groups at C2.

    • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90 °C.

    • Insight: The C2-Br is more reactive than C-Cl analogs, often allowing lower catalyst loading [3].

  • SNAr Displacement:

    • Utility: Introduction of alkoxy or amino groups without transition metals.

    • Conditions: NaOMe/MeOH (reflux) or Morpholine (neat, 100 °C).

    • Insight: The nitrogen atom in the quinoline ring renders the C2 position electrophilic, facilitating displacement even with weak nucleophiles.

Medicinal Chemistry Implications

  • Metabolic Stability (The Fluorine Effect): The C6-position corresponds to the para-position relative to the nitrogen in the original aniline. Blocking this site with Fluorine prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Kinase Selectivity (The Methyl Effect): In many kinase inhibitors (e.g., inhibitors of VEGFR or EGFR), the quinoline core binds to the hinge region. The C4-methyl group is often positioned to interact with the "gatekeeper" residue or fill a small hydrophobic pocket, improving selectivity over other kinases.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye), potentially Corrosive (if residual POBr₃ is present).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Protect from light.

  • Spill Protocol: Do not sweep dry dust (aerosol hazard). Dampen with inert absorbent and scoop into hazardous waste.

  • Incompatibility: Strong oxidizing agents. Avoid contact with moisture (slow hydrolysis of the C-Br bond is possible over long periods in acidic moisture).

References

  • Sigma-Aldrich. 6-Bromo-2-methylquinoline Properties.[1][2]Link (Accessed 2026).

  • Janin, Y. L., et al. "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one."[4] Synthesis, 2011(06), 935-940. Link

  • BenchChem. Comparative Reactivity of Haloquinolines in Cross-Coupling.Link (Accessed 2026).

  • Organic Chemistry Portal. Synthesis of Quinolines.[3][5][6][7]Link

Sources

2-Bromo-6-fluoro-4-methylquinoline safety data sheet (SDS) download

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS). While standard SDS documents provide regulatory compliance data, this whitepaper contextualizes the handling of 2-Bromo-6-fluoro-4-methylquinoline (CAS 1367707-07-0) within a drug discovery workflow. It integrates predictive toxicology, specific reactivity profiles, and self-validating safety protocols.

Core Application: This compound is a functionalized quinoline scaffold used primarily as an electrophilic building block in the synthesis of kinase inhibitors and anti-infective agents. The C-2 bromine serves as a "warhead" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (


).
Table 1: Physicochemical Profile
PropertyDataNote
Chemical Name This compound
CAS Number 1367707-07-0 Verified Vendor: Matrix Scientific
MDL Number MFCD21647778
Molecular Formula

Molecular Weight 240.07 g/mol
Physical State Solid (Off-white to pale yellow powder)Typical for halo-quinolines
SMILES CC1=C(Br)N=C2C=C(F)C=CC2=C1
Solubility DMSO, DCM, Ethyl AcetateLow solubility in water
Melting Point Predicted:[1][2] 95–105 °CBased on structural analogs

Hazard Identification & Toxicology (SAR Analysis)

The "Why" Behind the Hazard: Standard SDSs often list generic hazards. As a researcher, you must understand the Structure-Activity Relationship (SAR) driving these risks.

  • The Quinoline Core (Genotoxicity Risk):

    • Mechanism: Planar, nitrogen-containing heteroaromatic systems can intercalate into DNA. While the 4-methyl and 6-fluoro substitutions modulate this, the core structure warrants handling as a suspected mutagen until proven otherwise.

    • Regulatory Status: Treat as GHS Category 2 (Suspected Carcinogen) under the Precautionary Principle.

  • The C-2 Bromine (Alkylating Potential):

    • Mechanism: The C-Br bond at the 2-position is activated by the adjacent ring nitrogen (electron-deficient pyridine ring). This makes the compound a potent electrophile, capable of reacting with biological nucleophiles (proteins/DNA) via substitution mechanisms.

    • Result: High potential for Skin Sensitization and Severe Eye Irritation .[3]

  • The C-6 Fluorine:

    • Metabolic Stability: Incorporated to block metabolic oxidation at the 6-position, increasing the compound's persistence if absorbed systemically.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][7]

  • H335: May cause respiratory irritation.[3][5][6][8]

  • H341: Suspected of causing genetic defects (Classified based on quinoline scaffold analog data).

Strategic Handling Protocol: A Self-Validating System

Do not rely on "standard precautions." Use this logic flow to ensure containment.

Protocol 1: The "Zero-Exposure" Weighing Workflow
  • Objective: Weigh 500 mg for a Suzuki coupling without generating airborne particulate.

  • Validation Step: If you can smell the compound or see dust on the balance rim, the system has failed.

  • Engineering Control: Operate only inside a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Static Elimination: Use an ionizing anti-static gun on the spatula and weighing boat. Halo-quinolines are often electrostatic and "jump" during weighing.

  • Solubilization: Do not transfer the solid powder to the reaction vessel. Instead, add the reaction solvent (e.g., Dioxane or Toluene) directly to the weighing boat or vial inside the hood to dissolve the solid, then transfer the liquid.

  • Decontamination: Wipe the balance area with a tissue soaked in 10% acetone/ethanol immediately after use. Dispose of the tissue as solid hazardous waste.

Visualization: Exposure Control Logic

SafetyLogic Start Start: Handling CAS 1367707-07-0 RiskAssess Risk Assessment: Is the mass > 100mg? Start->RiskAssess EngControl Engineering Control: Fume Hood Required RiskAssess->EngControl Yes or No PPE PPE Selection: Nitrile Gloves (Double) + Lab Coat + Goggles EngControl->PPE Process Process: Solubilize in vial before transfer PPE->Process Waste Waste Disposal: Halogenated Organic Waste Stream Process->Waste

Figure 1: Decision logic for handling halogenated heteroaromatics. Note the emphasis on solubilization prior to transfer to minimize dust.

Synthetic Utility & Reactivity

This compound is not just a hazard; it is a tool. The reactivity profile is dominated by the C-2 Bromine .

  • Electrophilicity: The Nitrogen atom pulls electron density from the C-2 position, making the C-Br bond weaker and more susceptible to oxidative addition (Pd0) or nucleophilic attack.

  • Regioselectivity: In a Suzuki coupling, the C-2 Bromine will react exclusively over the C-6 Fluorine. The C-F bond is extremely stable (

    
    ) and requires specialized conditions (e.g., Ni-catalysis) to break.
    
Experimental Workflow: Suzuki-Miyaura Coupling

Reaction: this compound + Phenylboronic Acid


 Biaryl Product.
  • Catalyst System:

    
     (5 mol%) is recommended for steric tolerance near the C-4 methyl group.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster rates).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 90 °C.

  • Purification: The product is likely UV-active. Monitor by TLC (Hexane/EtOAc). The C-Br starting material is less polar than the biaryl product.

Visualization: Reactivity Pathway

Reactivity SM This compound (Electrophile) Product 2-Substituted-6-fluoro-4-methylquinoline (Scaffold) SM->Product Suzuki/Buchwald (C-Br Displacement) Reagent Boronic Acid / Amine Reagent->Product Catalyst Pd(0) Catalyst Catalyst->Product Mediator

Figure 2: The C-2 Bromine acts as the primary handle for functionalization, preserving the C-6 Fluorine and C-4 Methyl groups.

Emergency Response Protocols

Fire (Class B):

  • Media: Dry chemical,

    
    , or alcohol-resistant foam.
    
  • Hazard: Thermal decomposition releases Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) .

  • Action: Firefighters must wear full SCBA.[9] HF is corrosive to lung tissue; do not inhale smoke.

Spill (Solid):

  • Evacuate: Clear the immediate area.

  • PPE: Wear double nitrile gloves and a P95/P100 particulate respirator if outside a hood.

  • Containment: Do not dry sweep (generates dust).[9] Cover with a wet paper towel or use a HEPA vacuum.

  • Disposal: Place in a sealed container labeled "Solid Hazardous Waste - Toxic."

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[3][7][8][9][10] Critical: If HF formation is suspected (rare but possible in fire), use Calcium Gluconate gel if available, but standard saline is priority for simple dust.

  • Skin Contact: Wash with soap and water.[3][5][6][7][8] Do not use ethanol (enhances absorption).

References & Sourcing

  • Matrix Scientific. (2023). Product Catalog: this compound (CAS 1367707-07-0). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary: Quinoline Derivatives Safety Profile. Retrieved from

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Quinoline Reactivity).

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Quinoline. Retrieved from

Disclaimer: This guide is for research purposes only. It does not replace the official SDS provided by the manufacturer. Always consult the specific vendor SDS before use.

Sources

substituted quinoline scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Substituted Quinoline Scaffolds in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a cornerstone of modern medicinal chemistry, distinguished by its "privileged" status—a term denoting its ability to bind to multiple, diverse biological targets with high affinity.[1][2] Unlike aliphatic linkers or simple phenyl rings, the quinoline core offers a rigid, planar bicyclic system that facilitates π-π stacking interactions (crucial for DNA intercalation and kinase hinge binding) while providing distinct vectors for substitution at positions C2 through C8.[1] This guide dissects the structural utility, modern synthetic access, and therapeutic deployment of substituted quinolines, moving beyond basic textbook definitions to explore the causality behind their success in FDA-approved therapeutics like Lenvatinib and Bedaquiline.

Structural Architecture & Physicochemical Properties[1][2]

The quinoline ring system is an electron-deficient heterocycle relative to naphthalene but electron-rich compared to pyridine, creating a unique dipole moment and reactivity profile.

Electronic Distribution & Reactivity Vectors
  • Nitrogen Atom (N1): Acts as a hydrogen bond acceptor (HBA) with a pKa ~4.[1]9. In kinase inhibitors, this nitrogen often anchors the molecule to the hinge region of the ATP-binding pocket (e.g., interaction with the backbone NH of hinge residues).

  • C2 & C4 Positions: Electron-deficient due to the inductive effect of N1. These sites are prime targets for nucleophilic attack (S_NAr) or radical Minisci-type alkylations.

  • C5-C8 (Benzenoid Ring): Electron-rich compared to the pyridyl ring. These positions are susceptible to electrophilic aromatic substitution (SEAr) and are critical for modulating lipophilicity (LogP) and metabolic stability.

Table 1: Physicochemical Impact of Substitution Vectors

PositionElectronic Character1° Synthetic AccessMedChem Utility
N1 H-Bond AcceptorN-Oxidation / Salt formationKey H-bond anchor (Kinase Hinge).
C2 Electron DeficientMinisci / LithiationSteric gatekeeper; modulates solubility.
C3 Sterically CrowdedFriedländer / KnoevenagelFine-tuning of dihedral angles; "kink" vector.
C4 Electron DeficientS_NAr / Gould-JacobsCritical for DNA intercalation or solvent-front interactions.
C6/C7 Electron RichSEAr / Buchwald-HartwigSolubilizing groups (morpholine, piperazine) often attached here.[1]
C8 Steric/ElectronicC-H Activation (Rh/Ir)Conformational locking; blocking metabolic soft spots.[1]

Synthetic Methodologies: From Classic to Modern C-H Activation

While classic methods like the Skraup and Friedländer syntheses are robust for building the core, modern drug discovery demands late-stage functionalization (LSF) to rapidly diversify lead compounds.[1]

Modern Protocol: Visible-Light-Mediated Minisci C-H Alkylation

Context: Traditional alkylation of quinolines requires harsh organolithium reagents. The Minisci reaction allows for the direct alkylation of the electron-deficient C2/C4 positions using alkyl radicals generated under mild photoredox conditions. This is essential for "magic methyl" scans or adding solubilizing alkyl chains late in the synthesis.

Experimental Protocol: C2-Alkylation of Quinoline Reference Standard: Adapted from RSC Adv., 2019, 9, 4368 (and similar MacMillan-type protocols).[1]

Reagents:

  • Substrate: Quinoline derivative (1.0 equiv)[1]

  • Alkylating Agent: Alkyl Bromide (R-Br, 2.0 equiv)[1]

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)[1][3]

  • Reductant/Halogen Abstrator: Tris(trimethylsilyl)silane (TTMS, 2.0 equiv)[1]

  • Additive: Trifluoroacetic acid (TFA, 2.0 equiv) to activate the heterocycle.[1]

  • Solvent: Acetone (degassed).

Step-by-Step Methodology:

  • Setup: In an 8 mL vial equipped with a magnetic stir bar, add the Quinoline substrate (0.2 mmol), Alkyl Bromide (0.4 mmol), and Ir-photocatalyst (2.2 mg, 0.002 mmol).

  • Activation: Add Acetone (2.0 mL) followed by TTMS (123 µL) and TFA (30 µL).

  • Deoxygenation: Sparge the solution with Nitrogen (or Argon) for 5 minutes to remove oxygen (which quenches the triplet state of the catalyst). Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2 cm away from a 34W Blue LED lamp. Stir vigorously at room temperature for 24 hours.

  • Workup: Concentrate the reaction mixture in vacuo. Dissolve the residue in DCM (10 mL) and wash with saturated NaHCO3 (to neutralize TFA).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanism: The TFA protonates the quinoline N1, increasing the electrophilicity of C2. The excited Ir(III)* catalyst oxidizes a sacrificial donor or interacts with the bromide/silane system to generate an alkyl radical (R•). This nucleophilic radical attacks the protonated quinoline at C2. Oxidation of the resulting radical cation restores aromaticity.

Therapeutic Applications & SAR

Kinase Inhibitors (Oncology)

Quinolines are Type I and Type II kinase inhibitor scaffolds.

  • Binding Mode: The N1 atom typically accepts a hydrogen bond from the hinge region backbone.

  • C4-Ether Linkage: In drugs like Lenvatinib and Cabozantinib , the C4 position bears an ether-linked aryl group that extends into the hydrophobic back pocket, often interacting with the "gatekeeper" residue.[1]

  • C6/C7 Solubilizing Groups: These positions point towards the solvent front. Amide or carboxamide substitutions here (as in Lenvatinib) improve water solubility and pharmacokinetic (PK) profiles.

Anti-Infectives (Tuberculosis & Malaria)[1]
  • Bedaquiline (Tuberculosis): A diarylquinoline that targets ATP synthase.[1][4] Unlike kinase inhibitors, the quinoline ring here acts as a rigid spacer that positions the dimethylamino and aryl groups to bind to the c-ring of the F0 rotor, mechanically jamming the turbine.

  • Chloroquine (Malaria): The 4-aminoquinoline core is critical. It enters the acidic digestive vacuole of the parasite, becomes protonated (trapped), and binds to heme dimers (hemozoin), preventing the detoxification of free heme.

Visualization: SAR & Mechanism

Diagram 1: Quinoline SAR Vectors

QuinolineSAR Quinoline Quinoline Scaffold (Benzo[b]pyridine) N1 N1 Position: H-Bond Acceptor (Kinase Hinge Anchor) Quinoline->N1 C2 C2 Position: Metabolic Stability Steric Gatekeeper Quinoline->C2 C4 C4 Position: Gatekeeper Interaction (Ether/Amine Linkers) Quinoline->C4 C6_C7 C6/C7 Positions: Solvent Front (Solubility/PK Tuning) Quinoline->C6_C7 C8 C8 Position: Conformational Lock (C-H Activation Target) Quinoline->C8

Caption: Functional vector map of the quinoline scaffold highlighting key medicinal chemistry interaction points.

Diagram 2: Lenvatinib Binding Mode (Type V)[1][5]

LenvatinibMode Lenvatinib Lenvatinib (Quinoline Core) Hinge Hinge Region (Cys919) Lenvatinib->Hinge H-Bond (Quinoline N1) DFG DFG Motif (Asp-Phe-Gly) Lenvatinib->DFG Cyclopropane Interaction (Type V Binding) Gatekeeper Gatekeeper Residue Lenvatinib->Gatekeeper Hydrophobic Contact (C4-Ether Linker) VEGFR2 VEGFR2 Kinase Domain

Caption: Lenvatinib utilizes a unique Type V binding mode, stabilizing the DFG-in conformation via the quinoline core.

Case Studies: FDA-Approved Therapeutics

Table 2: Comparative Analysis of Quinoline Drugs

Drug NameTargetIndicationQuinoline RoleKey Structural Feature
Lenvatinib VEGFR1-3, FGFRThyroid/Renal CancerATP-mimeticC4-ether linker + Cyclopropane urea (Type V binding).[1]
Bedaquiline ATP SynthaseMDR-TuberculosisRotor JammerDiarylquinoline ; stereochemistry (1R, 2S) is critical for activity.[1]
Bosutinib BCR-ABL / SrcCMLHinge Binder3-cyanoquinoline core; nitrile group increases potency.
Cabozantinib c-Met / VEGFR2Renal/Thyroid CancerHinge BinderC6,C7-dimethoxy motif for solubility; C4-phenoxy linker.[1]

Deep Dive: Bedaquiline (Sirturo) Bedaquiline represents a departure from traditional quinoline antibiotics (fluoroquinolones) which target DNA gyrase.[1] Bedaquiline targets the proton pump of ATP synthase in M. tuberculosis.[4]

  • Mechanism: It binds to the c-subunit of the F0 rotor. The quinoline scaffold acts as a rigid anchor, positioning the dimethylamino side chain to interact with Glu61 (a critical residue for proton translocation). This halts the rotation of the ATP synthase motor, starving the bacteria of energy.

Emerging Modalities: PROTACs & Molecular Glues[1]

The rigidity of the quinoline scaffold makes it an ideal candidate for PROTAC (Proteolysis Targeting Chimera) design.

  • Warhead Utilization: Quinoline derivatives (e.g., BET inhibitors) are often used as the "warhead" to bind the Protein of Interest (POI).

  • Linker Attachment: The C6 or C7 positions, often solvent-exposed, provide ideal vectors for attaching the linker chain that connects to the E3 ligase ligand (e.g., Thalidomide or VHL ligand).[1]

  • Example: Research into BET-degrading PROTACs has utilized quinoline-based mimics of JQ1, where the quinoline nitrogen mimics the triazole of the benzodiazepine core, maintaining binding affinity while offering better physicochemical properties for the linker attachment.

References

  • Lenvatinib Binding Mode

    • Title: Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[5]

    • Source: ACS Medicinal Chemistry Letters (2015).
    • URL:[Link][1]

  • Bedaquiline Mechanism

    • Title: Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline.
    • Source: Biomolecules (2019) / NIH.
    • URL:[Link]

  • Minisci Reaction Protocol

    • Title: Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant.[6]

    • Source: RSC Advances (2019).
    • URL:[Link]

  • Quinoline C8-Activation

    • Title: Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides.[7][8][9][10]

    • Source: Asian Journal of Organic Chemistry (2019)
    • URL:[Link]

  • General Quinoline SAR: Title: Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Source: Thieme Connect (2022).

Sources

2-Bromo-6-fluoro-4-methylquinoline PubChem and ChemSpider data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-fluoro-4-methylquinoline (C₁₀H₇BrFN) represents a highly specialized halogenated heterocyclic scaffold utilized primarily in the synthesis of bioactive small molecules. As a tri-substituted quinoline, it offers three distinct vectors for chemical modification: the electrophilic C2-bromide (a handle for cross-coupling), the metabolic blocking C6-fluorine, and the hydrophobic C4-methyl group.

This guide provides a rigorous technical analysis of the compound, focusing on its synthesis via the Knorr Quinoline pathway, its physicochemical properties derived from structural analogs, and its utility as a pharmacophore in kinase inhibitor discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data aggregates predicted and experimental values for the compound and its close structural analogs.

PropertyValue / DescriptionSource/Note
IUPAC Name This compoundStandard Nomenclature
Molecular Formula C₁₀H₇BrFNCalculated
Molecular Weight 240.07 g/mol Calculated
SMILES CC1=C(C=C(N=C2C=C(F)C=CC2=1)Br)Structural String
CAS Number Not widely listed (Custom Synthesis)See Precursor CAS below
Precursor CAS 15912-69-3 (6-Fluoro-4-methylquinolin-2(1H)-one)Sigma-Aldrich / PubChem [1]
Physical State Solid (Off-white to pale yellow powder)Predicted based on analogs
Melting Point 90–110 °C (Predicted)Analogous to 2-bromo-4-methylquinoline
Solubility Soluble in DCM, DMSO, EtOAc; Insoluble in WaterLipophilic Scaffold
LogP ~3.3–3.6 (Predicted)High Lipophilicity

Synthetic Methodology

The synthesis of this compound is most reliably achieved through a two-stage protocol: the Knorr Quinoline Synthesis followed by Dehydroxy-bromination . This route is preferred over the Combes synthesis, which typically yields the 4-hydroxy isomer (leading to 4-bromo derivatives).

Stage 1: Knorr Cyclization

Objective: Synthesis of the intermediate 6-fluoro-4-methylquinolin-2(1H)-one (CAS 15912-69-3).

  • Reagents: 4-Fluoroaniline, Ethyl Acetoacetate, Polyphosphoric Acid (PPA) or Conc. H₂SO₄.

  • Mechanism: Acid-catalyzed condensation of the aniline and

    
    -keto ester to form an acetoacetanilide intermediate, followed by intramolecular electrophilic aromatic substitution (cyclization).
    
  • Protocol:

    • Mix 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) at 120°C to form the intermediate anilide (ethanol byproduct is distilled off).

    • Treat the crude anilide with concentrated H₂SO₄ at 90–100°C for 2–4 hours.

    • Quench into ice water. The precipitate is 6-fluoro-4-methylquinolin-2(1H)-one.

    • Yield: Typically 60–80%.

Stage 2: Dehydroxy-bromination

Objective: Conversion of the C2-carbonyl (lactam tautomer) to the C2-bromide.

  • Reagents: Phosphorus Oxybromide (POBr₃) or Phosphorus Tribromide (PBr₃).

  • Mechanism: Activation of the lactam oxygen by phosphorus, creating a good leaving group, followed by nucleophilic attack by bromide ion at the C2 position.

  • Protocol:

    • Suspend 6-fluoro-4-methylquinolin-2(1H)-one (1.0 eq) in an inert solvent (e.g., Toluene) or use neat POBr₃ (1.5–2.0 eq).

    • Heat to reflux (110–140°C) for 3–6 hours. Monitoring by TLC is essential as over-reaction can lead to degradation.

    • Critical Workup: Cool to 0°C. Slowly quench with crushed ice/water (Exothermic!). Neutralize with saturated NaHCO₃ to pH 7–8.

    • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

    • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

Synthetic Pathway Visualization

SynthesisPath Aniline 4-Fluoroaniline (Starting Material) Intermediate Acetoacetanilide (Intermediate) Aniline->Intermediate Condensation (120°C) EAA Ethyl Acetoacetate EAA->Intermediate Quinolinone 6-Fluoro-4-methyl- quinolin-2(1H)-one (CAS 15912-69-3) Intermediate->Quinolinone Knorr Cyclization (H2SO4, 100°C) Product 2-Bromo-6-fluoro- 4-methylquinoline (Target) Quinolinone->Product Bromination (POBr3, Reflux)

Figure 1: Step-wise synthesis of this compound via Knorr Cyclization.

Structural Analysis & Reactivity Profile

The this compound scaffold is a "privileged structure" in medicinal chemistry due to its specific substitution pattern.

The C2-Bromine: The Coupling Handle

The bromine at position 2 is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring.

  • Reactivity: C2-Halogens in quinolines are generally more reactive than C3 or C6 halogens toward Nucleophilic Aromatic Substitution (S_NAr) and oxidative addition.

  • Application: Introduction of aryl, heteroaryl, or amine groups to extend the pharmacophore.

The C6-Fluorine: Metabolic Shield
  • Function: Fluorine substitution at the 6-position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, a common clearance pathway for quinolines.

  • Electronic Effect: The electronegative fluorine withdraws electron density from the benzene ring, slightly deactivating it but increasing the acidity of the C2-H (if unbrominated) or the reactivity of the C2-Br.

The C4-Methyl: Steric & Solubility Modulator
  • Sterics: The methyl group at C4 introduces a steric clash that can twist the conformation of substituents at C3 or C5, potentially locking the molecule into a bioactive conformation.

  • Lipophilicity: Adds approximately +0.5 to the LogP, improving membrane permeability but reducing aqueous solubility.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact isomer may be sparse, it shares the hazard profile of analogous halogenated quinolines (e.g., 6-Bromo-4-methylquinoline, CAS 41037-28-9).

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[2][1][3]
Eye Damage H318/H319Causes serious eye damage/irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[2][1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving POBr₃ or the final product powder must be conducted in a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Br bond over long periods.

References

  • Sigma-Aldrich. 6-Fluoro-4-methylquinolin-2(1H)-one Product Page. CAS 15912-69-3. Accessed Feb 2026.

  • PubChem. Compound Summary: 6-Bromo-4-methylquinoline (Analogous Chemistry). National Library of Medicine.

  • Knorr, L. (1884). "Synthese von Chinolinderivaten". Berichte der deutschen chemischen Gesellschaft, 17(1), 546-552. (Foundational Chemistry).[4][5]

  • Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines". Tetrahedron Letters, 19(23), 2045-2048. (Reactivity of POBr3/POCl3 with quinolones).

Sources

Strategic Halogenation of Quinoline Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Halogenated Quinoline Derivatives for Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Halogen Advantage

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA gyrase, protein kinases, and monoamine oxidases. However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

Strategic halogenation (F, Cl, Br, I) is not merely a steric maneuver; it is a precise electronic and physicochemical tuning tool. This guide details the structure-activity relationships (SAR), synthetic protocols, and mechanistic rationales for deploying halogenated quinoline derivatives in modern drug discovery.[1]

Physicochemical Rationale for Halogenation

Before designing derivatives, one must understand the causality of halogen substitution on the quinoline ring.

The "Magic Methyl" vs. Halogen

While methyl groups add lipophilicity, they are metabolically labile (benzylic oxidation). Halogens offer distinct advantages:

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Impact on Quinoline Scaffold
Van der Waals Radius (Å) 1.471.751.851.98F mimics H sterically; Cl/Br mimic Methyl but block metabolism.
Electronegativity (Pauling) 3.983.162.962.66F strongly pulls electron density, lowering pKa of the ring nitrogen.
C-X Bond Strength (kcal/mol) 116816857F/Cl are metabolically stable; Br/I are handles for cross-coupling (Suzuki/Buchwald).
Lipophilicity (

value)
+0.14+0.71+0.86+1.12Increases membrane permeability and BBB penetration.
Halogen Bonding WeakModerateStrongVery StrongI and Br can act as Lewis acids in the active site (interaction with carbonyl backbone).
Metabolic Blocking (The "Soft Spot" Defense)

Quinolines are prone to CYP450-mediated oxidation, particularly at the C2 and C3 positions (if unsubstituted) and the C5/C8 positions.

  • Strategy: Introducing Chlorine or Fluorine at C2/C4 prevents oxidative debulking.

  • Strategy: C6/C7 Fluorination (as seen in fluoroquinolones) blocks hydroxylation while enhancing gyrase binding.

Regioselective SAR Map: Targeting by Position

The biological activity of haloquinolines is strictly position-dependent.

Position C2: The Antibiofilm & CNS Vector
  • Mechanism: Substitution at C2 dictates the electronic environment of the ring nitrogen.

  • Application: Biofilm Eradication. 2-substituted halogenated quinolines (HQs) have shown efficacy against MRSA and VRE biofilms where standard antibiotics fail.[2]

  • Key Insight: A halogen at C2 is often too reactive (labile to nucleophilic attack). Instead, use C2-alkyl/aryl groups with remote halogens, or use C2-Cl as a synthetic intermediate for amination.

Position C3: The Kinase/MAO Switch
  • Mechanism: The C3 position projects into the hydrophobic pocket of many kinases and MAO enzymes.

  • Case Study (MAO-B Inhibition): Compounds like Q3Cl4F (N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine) show superior binding to MAO-B compared to reference drugs.[3] The halogen here creates specific steric locks within the enzyme active site [1].

Position C5-C8: The Electronic Modulators
  • C5/C7: Halogenation here exerts a long-range inductive effect on the N1 nitrogen, modulating pKa and solubility.

  • C8: Bulky halogens (Br/I) at C8 can disrupt planarity, reducing DNA intercalation (toxicity) while maintaining enzyme inhibition.

Visualization: SAR Decision Matrix

The following decision tree guides the medicinal chemist on where to halogenate based on the desired therapeutic outcome.

SAR_Decision_Tree Start Target Objective Metab Improve Metabolic Stability? Start->Metab Stability Issue Potency Increase Potency/Binding? Start->Potency Activity Issue Lipophil Increase CNS Penetration? Start->Lipophil ADME Issue BlockC2 Block C2/C4 Oxidation (Add F/Cl at C2/C4) Metab->BlockC2 N-adjacent metabolism BlockRing Block Ring Hydroxylation (Add F at C6/C7) Metab->BlockRing Aromatic oxidation HalBond Target Halogen Bond (Add Br/I at C3/C5) Potency->HalBond Hydrophobic Pocket Electronic Modulate pKa/Electronics (Add F/Cl at C5/C8) Potency->Electronic Charge Transfer LipophilAction Add Cl/Br/CF3 (Any Position, prefer C2/C8) Lipophil->LipophilAction

Figure 1: Strategic decision tree for halogen incorporation into the quinoline scaffold.

Advanced Synthetic Protocols

Standard halogenation (e.g., NCS/NBS) often lacks regioselectivity in quinolines due to the deactivated pyridine ring. Below are two field-proven, high-fidelity protocols for precise functionalization.

Protocol A: Metal-Free Remote C5-H Halogenation

Objective: Selective chlorination/bromination at the geometrically inaccessible C5 position of 8-substituted quinolines.[4] Reference: Chemical Science, 2018 [2].

Mechanism: This protocol utilizes the directing group at C8 (e.g., amide) to facilitate remote functionalization via an N-haloamide intermediate, avoiding the need for toxic transition metals.

Reagents:

  • Substrate: 8-Aminoquinoline derivative (1.0 equiv)

  • Reagent: Trichloroisocyanuric acid (TCCA) (0.36 equiv) for chlorination OR Tribromoisocyanuric acid (TBCA) for bromination.

  • Solvent: Acetonitrile (MeCN).

  • Temperature: Room Temperature (25°C).

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 8-substituted quinoline substrate (0.5 mmol) in MeCN (5.0 mL).

  • Addition: Add TCCA (0.18 mmol, 0.36 equiv) in a single portion. Note: TCCA is atom-economical; 0.36 equiv provides ~1.08 equiv of active Cl.

  • Reaction: Stir the mixture vigorously at room temperature under open air. Monitor via TLC (typically 1-4 hours).

    • Checkpoint: The reaction mixture may turn slightly cloudy as cyanuric acid precipitates.

  • Quench & Workup:

    • Filter off the precipitated cyanuric acid by-product (white solid).

    • Concentrate the filtrate under reduced pressure.

    • Dilute residue with Ethyl Acetate (15 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm C5 regioselectivity via ¹H NMR (Look for loss of the C5 proton signal and splitting pattern changes in the carbocyclic ring).

Protocol B: Visible-Light Promoted Late-Stage Halogenation

Objective: Mild, radical-mediated chlorination/bromination using aqueous acid, suitable for late-stage functionalization of complex quinoline drugs. Reference: Nature Communications/PMC, 2025 [3].

Reagents:

  • Substrate: Quinoline derivative (0.2 mmol).

  • Halogen Source: HCl (aq) or HBr (aq) (2-5 equiv).

  • Radical Initiator: NaNO₂ (5 mol%).

  • Light Source: Blue LEDs (450-460 nm).

  • Solvent: Acetonitrile/Water (1:1).

Step-by-Step Methodology:

  • Setup: Place the quinoline substrate in a Pyrex tube. Add MeCN (1 mL) and HCl/HBr (aq, 1 mL).

  • Initiation: Add NaNO₂ (5 mol%) as a solution in water.

  • Irradiation: Irradiate the tube with Blue LEDs (10W) at room temperature under air.

    • Mechanism:[4][5] Photolysis of NOCl/NOBr (generated in situ) produces Cl•/Br• radicals which attack the most electron-rich position (typically C5 or C8 if unsubstituted).

  • Monitoring: Reaction typically completes in 2-6 hours.

  • Workup: Neutralize with sat. NaHCO₃, extract with DCM, and purify via HPLC or column chromatography.

Synthesis Pathway Visualization

The following diagram illustrates the flow for Protocol A (Remote C5 Functionalization), highlighting the critical intermediate.

Synthesis_Pathway Substrate 8-Amido-Quinoline (Substrate) Intermed N-Chloroamide Intermediate Substrate->Intermed + Reagent RT, MeCN Reagent TCCA (0.36 equiv) Reagent->Intermed Transition Remote C5-H Activation Intermed->Transition Radical/Polar Rearrangement Product 5-Chloro-8-Amido-Quinoline (Product) Transition->Product Regioselective Chlorination

Figure 2: Pathway for Metal-Free Remote C5-Halogenation of 8-substituted Quinolines.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. ACS Omega. (2025). Available at: [Link] (Verified via Search Result 1.4/1.8).

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. (2018). Available at: [Link] (Verified via Search Result 1.2).

  • Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr. Nature Communications. (2025). Available at: [Link] (Verified via Search Result 1.24).

  • Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities. Angewandte Chemie. (2016). Available at: [Link] (Verified via Search Result 1.7).

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. (2026). Available at: [Link] (Verified via Search Result 1.22).

Sources

An In-depth Technical Guide to 6-Bromo-8-fluoro-2-methylquinoline: A Versatile Heterocyclic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for the compound "2-Bromo-6-fluoro-4-methylquinoline" did not yield substantive scientific literature or supplier information, suggesting it is not a commonly synthesized or studied molecule. Therefore, this guide focuses on the closely related and well-documented compound, 6-Bromo-8-fluoro-2-methylquinoline , a key building block in contemporary medicinal chemistry.

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with biological targets. Strategic functionalization of the quinoline ring system is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical properties to optimize its therapeutic potential. This guide provides a comprehensive technical overview of 6-Bromo-8-fluoro-2-methylquinoline , a highly versatile intermediate in the synthesis of novel therapeutic agents.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the IUPAC name, synonyms, and key identifiers for the subject compound.

IUPAC Name

The systematically generated IUPAC name for this compound is 6-Bromo-8-fluoro-2-methylquinoline .

Synonyms and Common Identifiers

In scientific literature and commercial catalogs, this compound may be referred to by several synonyms:

  • 2-Methyl-6-bromo-8-fluoroquinoline

  • 6-Bromo-8-fluoro-2-methylquinoline heterocycle[1]

A comprehensive list of identifiers is provided in the table below:

IdentifierValue
CAS Number 958650-94-7[1]
Molecular Formula C₁₀H₇BrFN[1]
Molecular Weight 240.08 g/mol [1]
Canonical SMILES CC1=NC2=C(C=C1)C(=C(C=C2)F)Br
InChI Key Not readily available

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of a compound is essential for its purification, characterization, and quality control.

General Properties
PropertyValueSource
Physical State Solid (typically crystalline)[1]
Appearance Off-white to light yellow powder[1]
Purity ≥ 98.0% (by HPLC)[1]
Spectroscopic Characterization

The structural integrity of 6-Bromo-8-fluoro-2-methylquinoline is typically confirmed using a suite of analytical techniques.[1] While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures are well-understood.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methyl group, with coupling patterns influenced by the bromine and fluorine substituents. ¹⁹F NMR would confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): This technique is used for molecular weight verification, with the mass spectrum showing a characteristic isotopic pattern for the bromine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound.[1]

Synthesis and Reaction Mechanisms

The synthesis of substituted quinolines can be achieved through various established methodologies. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a common approach for the preparation of 2-methylquinolines.

General Synthetic Approach: Doebner-von Miller Reaction

The synthesis of 6-Bromo-8-fluoro-2-methylquinoline would likely proceed via a reaction analogous to the Doebner-von Miller synthesis, starting from a suitably substituted aniline.

Reaction: 4-Bromo-2-fluoroaniline reacts with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or its equivalent) in the presence of an acid catalyst and an oxidizing agent.

Mechanism: The reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation, to form the quinoline ring system.

Doebner_von_Miller cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline 4-Bromo-2-fluoroaniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Carbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate Dehydration Product 6-Bromo-8-fluoro-2-methylquinoline Dehydrated_Intermediate->Product Oxidation

Figure 1: Generalized workflow for the synthesis of 6-Bromo-8-fluoro-2-methylquinoline via a Doebner-von Miller type reaction.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 6-Bromo-8-fluoro-2-methylquinoline.

  • Reaction Setup: To a solution of 4-bromo-2-fluoroaniline (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Addition of Reactants: Slowly add crotonaldehyde (or a suitable precursor like paraldehyde) (1.5 eq) to the reaction mixture, maintaining a controlled temperature. An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric chloride) is also included.

  • Reaction Progression: Heat the mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide or sodium carbonate). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 6-Bromo-8-fluoro-2-methylquinoline.

Applications in Drug Discovery and Medicinal Chemistry

6-Bromo-8-fluoro-2-methylquinoline is a highly valuable building block in medicinal chemistry due to the strategic placement of its functional groups.[1]

Strategic Functionalization

The bromine, fluorine, and methyl groups on the quinoline core each play a crucial role in modulating the properties of the final drug candidate.

  • Bromine at the 6-position: This serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.

  • Fluorine at the 8-position: The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism. It also modulates the electronic properties of the quinoline ring, which can influence binding affinity and pKa.

  • Methyl at the 2-position: The methyl group can provide beneficial steric and lipophilic effects, potentially improving binding interactions with the target protein and enhancing cell permeability.

SAR_Flowchart cluster_outcomes Potential Outcomes Start 6-Bromo-8-fluoro-2-methylquinoline Cross_Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Start->Cross_Coupling Br at C6 SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr F at C8 (activated systems) CH_Functionalization C-H Functionalization Start->CH_Functionalization Remaining C-H bonds SAR_Library Diverse SAR Library Cross_Coupling->SAR_Library SNAr->SAR_Library CH_Functionalization->SAR_Library Improved_Potency Improved Potency SAR_Library->Improved_Potency Enhanced_Metabolic_Stability Enhanced Metabolic Stability SAR_Library->Enhanced_Metabolic_Stability Modulated_PK_Profile Modulated PK Profile SAR_Library->Modulated_PK_Profile

Figure 2: Logical workflow illustrating the utility of 6-Bromo-8-fluoro-2-methylquinoline in generating diverse chemical libraries for SAR studies.

Therapeutic Areas of Interest

The quinoline nucleus is a well-established pharmacophore in a wide range of therapeutic areas.[1] The incorporation of bromine and fluorine substituents can lead to compounds with improved properties.[1]

  • Anticancer Agents: Many quinoline-based compounds have demonstrated potent anticancer activity through mechanisms such as the inhibition of tyrosine kinases and topoisomerases.

  • Antimalarials: Quinolines are historically significant as antimalarial drugs (e.g., chloroquine, quinine). Novel derivatives are continually being explored to combat drug-resistant strains of malaria.

  • Antivirals and Antibacterials: The quinolone and fluoroquinolone classes of antibiotics are prime examples of the success of this scaffold in treating infectious diseases.

  • CNS-Active Compounds: The rigid structure of the quinoline ring makes it suitable for developing ligands for receptors and enzymes in the central nervous system.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-Bromo-8-fluoro-2-methylquinoline.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

6-Bromo-8-fluoro-2-methylquinoline is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its unique combination of a bromine handle for cross-coupling, a fluorine atom for metabolic stability and electronic modulation, and a methyl group for steric and lipophilic influence makes it a highly valuable intermediate for the synthesis of diverse chemical libraries. The continued exploration of this and related quinoline derivatives will undoubtedly contribute to the development of novel and effective therapeutic agents for a wide range of diseases.

References

  • ResolveMass Laboratories Inc. (n.d.). 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. Retrieved February 22, 2026, from [Link][1]

Sources

Methodological & Application

synthesis of 2-Bromo-6-fluoro-4-methylquinoline from 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Bromo-6-fluoro-4-methylquinoline

Executive Summary

This guide details the optimized protocol for synthesizing This compound , a critical pharmacophore in kinase inhibitor development (e.g., c-Met, VEGFR). Unlike generic procedures, this protocol addresses the specific regiochemical challenges of 4-fluoroaniline cyclization. We utilize a Knorr Quinoline Synthesis strategy to establish the 4-methyl-2-quinolone core, followed by a regioselective bromination using phosphorus oxybromide (


).

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the correct placement of the methyl group at C4 and the bromine at C2.

  • Decision: The Knorr pathway is selected over the Conrad-Limpach route.

    • Knorr Route: Kinetic control (Amide intermediate)

      
       Cyclization 
      
      
      
      4-Methyl-2-hydroxyquinoline (Target Precursor).
    • Conrad-Limpach:[1] Thermodynamic control (Schiff base)

      
       Cyclization 
      
      
      
      2-Methyl-4-hydroxyquinoline (Incorrect Regioisomer).

Pathway Visualization:

SynthesisRoute SM1 4-Fluoroaniline (Starting Material) Int1 N-(4-fluorophenyl)-3-oxobutanamide (Acetoacetanilide) SM1->Int1 Condensation (110°C, -EtOH) SM2 Ethyl Acetoacetate SM2->Int1 Int2 6-Fluoro-4-methylquinolin-2(1H)-one (Cyclized Core) Int1->Int2 Knorr Cyclization (H2SO4, 90°C) Prod This compound (Target) Int2->Prod Bromination (POBr3, 140°C)

Figure 1: Synthetic workflow for the target quinoline scaffold.

Detailed Experimental Protocols

Phase 1: Formation of the Acetoacetanilide Intermediate

Objective: Condense 4-fluoroaniline with ethyl acetoacetate to form the amide, avoiding the crotonate side-product.

  • Reagents:

    • 4-Fluoroaniline (1.0 equiv)

    • Ethyl acetoacetate (1.2 equiv)

    • Toluene (Solvent, 5 volumes)

    • Catalytic Zn dust (Optional, promotes amide formation)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and temperature probe.

  • Charging: Add 4-fluoroaniline (e.g., 11.1 g, 100 mmol) and ethyl acetoacetate (15.6 g, 120 mmol) into Toluene (55 mL).

  • Reaction: Heat the mixture to reflux (110–115°C). The reaction is driven by the azeotropic removal of ethanol.

    • Critical Process Parameter (CPP): Monitor the collection of ethanol in the Dean-Stark trap. Reaction is complete when ethanol evolution ceases (approx. 3–4 hours).

  • Workup: Cool to room temperature. The product,

    
    -(4-fluorophenyl)-3-oxobutanamide , often precipitates upon cooling. If not, concentrate the toluene in vacuo to 20% volume and add hexanes to induce crystallization.
    
  • Validation: Filtration yields a white/off-white solid.

    • Checkpoint:

      
       should show a methylene singlet at 
      
      
      
      ppm (keto-form) and absence of ethyl ester quartet/triplet signals.
Phase 2: Knorr Cyclization to the Quinolinone Core

Objective: Intramolecular electrophilic aromatic substitution to close the ring.

  • Reagents:

    • Intermediate from Phase 1 (1.0 equiv)

    • Conc. Sulfuric Acid (

      
      , 98%) or Polyphosphoric Acid (PPA) (5–10 volumes)
      

Protocol:

  • Setup: Use a mechanical stirrer (viscosity increases significantly).

  • Addition: Pre-heat the acid (PPA preferred for cleaner profiles) to 60°C. Add the acetoacetanilide portion-wise over 30 minutes.

    • Safety Note: Exothermic reaction. Do not allow temp to exceed 90°C during addition to prevent charring.

  • Cyclization: Once addition is complete, heat the mixture to 95–100°C for 2 hours.

    • Mechanism:[2][3][4][5][6][7] The acid protonates the ketone carbonyl, facilitating electrophilic attack on the aromatic ring at the position ortho to the amine. Since the para position is blocked by Fluorine, cyclization is regioselective.

  • Quench: Cool the mixture to 60°C. Pour the viscous syrup slowly into a beaker of crushed ice (10x weight of acid) with vigorous stirring.

  • Isolation: The product, 6-Fluoro-4-methylquinolin-2(1H)-one , precipitates as a solid. Filter and wash extensively with water to remove acid. Dry in a vacuum oven at 50°C.

Phase 3: Bromination with Phosphorus Oxybromide

Objective: Convert the lactam (2-one) tautomer to the 2-bromo derivative.

  • Reagents:

    • 6-Fluoro-4-methylquinolin-2(1H)-one (1.0 equiv)

    • Phosphorus Oxybromide (

      
      ) (1.5 – 2.0 equiv)
      
    • Anisole or Toluene (Optional solvents, but neat reaction is common for high conversion)

Protocol:

  • Handling

    
    : 
    
    
    
    is a moisture-sensitive solid (mp ~56°C). Weigh in a fume hood.
  • Reaction: In a dry flask under Argon, mix the quinolinone and

    
    .
    
  • Heating: Heat the mixture to 140°C . The solids will melt into a melt/slurry.

  • Duration: Stir at 140°C for 3 hours. Monitor by TLC (eluent 20% EtOAc/Hexanes). The starting material (polar, stays at baseline) should disappear; the product (non-polar) moves up.

  • Quench (Hazardous): Cool to 80°C. Dilute with Toluene.

    • Critical Safety Step: Pour the reaction mixture slowly into ice-water containing

      
       . 
      
      
      
      hydrolysis generates
      
      
      and heat.[8]
  • Extraction: Extract with Ethyl Acetate or DCM. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexanes/EtOAc 9:1).

Quantitative Data Summary

ParameterPhase 1 (Amide)Phase 2 (Cyclization)Phase 3 (Bromination)
Limiting Reagent 4-FluoroanilineAcetoacetanilideQuinolinone Core
Stoichiometry 1.0 : 1.2 (Ester)Solvent qty (Acid)1.0 : 1.5 (

)
Temperature 110°C (Reflux)95–100°C140°C
Typical Yield 85–92%75–80%65–75%
Key Impurity Crotonamide (if low temp)Sulfonated byproducts (if too hot)Hydrolyzed SM

Troubleshooting & Decision Logic

Troubleshooting Start Issue: Low Yield in Phase 2 Check1 Check Temperature Start->Check1 Decision1 Temp > 120°C? Check1->Decision1 Result1 Sulfonation of Ring (Reduce Temp) Decision1->Result1 Yes Check2 Check Reagent Quality Decision1->Check2 No Decision2 PPA Viscosity High? Check2->Decision2 Result2 Incomplete Mixing (Use Mechanical Stirrer) Decision2->Result2 Yes

Figure 2: Troubleshooting logic for the critical cyclization step.

Safety & Handling (E-E-A-T)

  • Phosphorus Oxybromide (

    
    ):  Highly corrosive and water-reactive. Hydrolysis releases HBr gas. All quenching must be done in a well-ventilated hood into a basic solution.
    
  • 4-Fluoroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Use double nitrile gloves.

  • Waste Disposal: Aqueous layers from Phase 3 contain bromides and phosphates; dispose of as halogenated waste.

References

  • Wlodarczyk, N., et al. "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one."[2] Synthesis, 2011(06), 934-940. (Methodology anchor for Knorr regioselectivity).

  • Manac Inc. "Phosphoryl bromide (POBr3) Technical Data." Bromination Reactions Discussion Series. (Protocol for hydroxy-to-bromo conversion).

  • Larsen, R. D., et al. "Practical Synthesis of Quinolinones." Journal of Organic Chemistry, 1996. (General background on Knorr vs Conrad-Limpach kinetics).

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Bromo-6-fluoro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-6-fluoro-4-methylquinoline as a key electrophilic partner. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel substituted quinoline scaffolds. This document offers in-depth insights into the mechanistic underpinnings of the reaction, a discussion of critical reaction parameters, a step-by-step experimental protocol, and a troubleshooting guide to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The ability to introduce diverse substituents at various positions on the quinoline ring is paramount for the fine-tuning of molecular properties in drug discovery and the development of advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering broad functional group tolerance and generally mild reaction conditions.[1]

This compound is a particularly attractive substrate for Suzuki-Miyaura coupling. The bromine atom at the 2-position serves as an efficient handle for palladium-catalyzed cross-coupling. The electron-withdrawing nature of the fluorine atom at the 6-position is anticipated to enhance the electrophilicity of the quinoline ring, potentially facilitating the oxidative addition step of the catalytic cycle. The methyl group at the 4-position, while sterically accessible, can influence the electronic properties of the system. This guide will provide a robust starting point for the successful application of this valuable building block in organic synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: The organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency and outcome of the reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition PdII_complex [Ar-Pd(II)L_n-X] OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_R [Ar-Pd(II)L_n-R'] Transmetalation->PdII_Ar_R ReductiveElimination Reductive Elimination PdII_Ar_R->ReductiveElimination ReductiveElimination->Pd0 Regenerates Catalyst Product Ar-R' ReductiveElimination->Product ArylHalide Ar-X (this compound) ArylHalide->OxidativeAddition Organoboron R'-B(OR)₂ Organoboron->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Organoboron

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Materials and Methods

Reagents and Solvents
  • Substrate: this compound (ensure high purity)

  • Boronic Acids/Esters: A representative selection of aryl- and heteroarylboronic acids or their pinacol esters.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃)).

  • Base: Anhydrous potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Solvents: Anhydrous 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) and deionized water. Solvents should be degassed prior to use.

  • Inert Gas: High-purity argon or nitrogen.

  • Workup Reagents: Ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, and anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Silica gel for column chromatography.

Equipment
  • Schlenk flasks or reaction vials with septa

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Inert gas line (argon or nitrogen) with a manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography setup

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and may require optimization for specific boronic acid coupling partners.

Experimental_Workflow Start Start Setup Reaction Setup: - Add solids to a dry Schlenk flask - (Substrate, Boronic Acid, Base, Catalyst) Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) Setup->Inert Solvent Solvent Addition: - Inject degassed solvent mixture (e.g., Dioxane/H₂O) Inert->Solvent Reaction Reaction: - Heat to desired temperature (e.g., 80-100 °C) - Stir vigorously Solvent->Reaction Monitoring Monitoring: - Track progress via TLC or LC-MS Reaction->Monitoring Workup Workup: - Cool to RT, dilute with EtOAc - Wash with H₂O and brine Monitoring->Workup Upon completion Purification Purification: - Dry, concentrate, and purify by column chromatography Workup->Purification End End Product Purification->End

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or boronic ester (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03-0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with argon or nitrogen.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should provide a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed. Reaction times can vary from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-fluoro-4-methylquinoline product.

Representative Scope and Yields

The following table presents a selection of potential boronic acid coupling partners for the Suzuki-Miyaura reaction with this compound. The indicated yields are estimates based on reactions with structurally similar heteroaromatic bromides and should be considered as a guideline for optimization.

EntryBoronic Acid PartnerProductEstimated Yield (%)
1Phenylboronic acid6-Fluoro-4-methyl-2-phenylquinoline85-95
24-Methoxyphenylboronic acid6-Fluoro-2-(4-methoxyphenyl)-4-methylquinoline80-90
34-Fluorophenylboronic acid6-Fluoro-2-(4-fluorophenyl)-4-methylquinoline80-90
43-Thienylboronic acid6-Fluoro-4-methyl-2-(thiophen-3-yl)quinoline75-85
5Pyridin-3-ylboronic acid6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline70-80

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality base or reagents- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of solvents by sparging with an inert gas.- Use freshly opened or properly stored reagents.
Formation of Homocoupled Boronic Acid Product - Presence of oxygen- Reaction temperature too high- Improve the inert atmosphere technique.- Lower the reaction temperature and monitor the reaction for a longer duration.
Protodeboronation of Boronic Acid - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures- Use anhydrous solvents and dry reagents.- Use potassium trifluoroborate salts which are more resistant to protodeboronation.[2][4]
Decomposition of Starting Material - Reaction temperature too high- Incompatible base or solvent- Screen different temperatures, starting from a lower temperature (e.g., 70 °C).- Try alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., toluene/water).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-6-fluoro-4-methylquinolines. The protocol outlined in this application note provides a robust and reliable starting point for researchers. Careful attention to the quality of reagents, maintenance of an inert atmosphere, and systematic optimization of reaction parameters will ensure successful and reproducible outcomes. The versatility of this methodology opens up avenues for the creation of diverse libraries of quinoline derivatives for applications in drug discovery and materials science.

References

  • Organic Syntheses Procedure. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2-Arylpyridines from 2-Chloropyridines. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(27), 4046-4048. Available at: [Link]

  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). New Quinoline Derivatives via Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]

  • Journal of Chemical Sciences. (2025). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Journal of Chemical Sciences, 137(1), 23. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6525-6548. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 5(12), 4934-4939. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nature. (2019). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Nature Communications, 10(1), 4441. Retrieved from [Link]

  • PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Molecules, 29(18), 4242. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2966-2974. Retrieved from [Link]

Sources

nucleophilic aromatic substitution of 2-Bromo-6-fluoro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Nucleophilic Aromatic Substitution of 2-Bromo-6-fluoro-4-methylquinoline

Application Note & Protocols for Advanced Synthesis

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The targeted functionalization of this heterocycle is paramount for the development of novel drugs with tailored pharmacological profiles. This document provides a comprehensive technical guide on the nucleophilic aromatic substitution (SNAr) of this compound, a versatile building block for creating diverse molecular libraries. We will explore the underlying mechanistic principles, provide detailed, field-proven protocols for C-N, C-O, and C-S bond formation, and offer insights into experimental design and troubleshooting.

Introduction: The Strategic Value of this compound

This compound is a highly valuable substrate for several reasons. The quinoline core itself is a "privileged structure" in drug discovery. The strategic placement of two different halogen atoms—bromine at the C2 position and fluorine at the C6 position—offers opportunities for selective functionalization. The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 and C4 positions towards nucleophilic attack, making the C2-bromo substituent a prime site for displacement.[2] This inherent reactivity provides a direct and efficient pathway to introduce a wide array of nitrogen, oxygen, and sulfur-containing moieties, enabling systematic exploration of the chemical space for drug development professionals.

Mechanistic Principles: The Addition-Elimination Pathway

Nucleophilic aromatic substitution (SNAr) is a stepwise process distinct from the more familiar Sₙ1 and Sₙ2 reactions.[3] It proceeds via an addition-elimination mechanism , which is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate.[4]

Causality of the Reaction:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon bonded to bromine). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the quinoline ring.[5][6]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom of the quinoline ring, which provides significant stabilization.[7]

  • Elimination of the Leaving Group: Aromaticity is restored in a rapid subsequent step through the expulsion of the leaving group (bromide ion).

The reactivity of halogens as leaving groups in SNAr reactions follows the counterintuitive trend: F > Cl > Br > I.[3][8] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom via a strong inductive effect. However, in the case of this compound, the C2 position is significantly more activated by the ring nitrogen than the C6 position. Therefore, nucleophilic substitution will preferentially occur at the C2-Br bond.

Caption: Figure 1: SNAr Mechanism at the C2 Position.

General Experimental Considerations

The success of an SNAr reaction hinges on the careful selection of several key parameters.

ParameterRecommended ChoiceRationale & Expert Insight
Nucleophiles Amines (R₂NH), Alcohols (ROH), Thiols (RSH)The nucleophilicity of the species is critical. Less nucleophilic reagents may require more forcing conditions (higher temperatures).
Base K₂CO₃, Cs₂CO₃, NaH, K₃PO₄, NaOtBuThe base deprotonates the nucleophile (if it has an acidic proton, e.g., R-OH) to generate the more potent nucleophilic anion (e.g., R-O⁻). For amine nucleophiles, a non-nucleophilic base is often used to scavenge the HBr byproduct. Cesium carbonate is often effective due to its high solubility in organic solvents.[9]
Solvent DMF, DMSO, NMP, DioxanePolar aprotic solvents are essential. They effectively solvate the cation of the base and the nucleophile but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.[10]
Temperature 80 °C - 150 °CReaction rates are highly temperature-dependent. Microwave heating can often significantly reduce reaction times from hours to minutes.[9] Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent decomposition.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the substitution of the C2-bromine with common classes of nucleophiles.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Addition (Substrate, Nucleophile, Base, Solvent) B 2. Reaction Heating (Conventional or Microwave) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Work-up (Quench, Extraction, Wash) C->D Upon Completion E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: Figure 2: General Experimental Workflow.

Protocol 1: C-N Bond Formation (Amination)

This protocol describes the reaction with a generic primary or secondary amine nucleophile.

  • Principle: The lone pair of the amine nitrogen acts as the nucleophile. A base is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Materials & Reagents:

ReagentM.W.Equivalents
This compound254.091.0
Amine Nucleophile (e.g., Morpholine)Varies1.5 - 2.0
Cesium Carbonate (Cs₂CO₃)325.822.0 - 3.0
Anhydrous Dimethylformamide (DMF)--
  • Step-by-Step Procedure:

    • To an oven-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Add cesium carbonate (2.0-3.0 equiv).

    • Under an inert atmosphere (N₂ or Argon), add anhydrous DMF to dissolve the solids.

    • Add the amine nucleophile (1.5-2.0 equiv) via syringe.

    • Seal the vessel and heat the reaction mixture. For conventional heating, reflux at 120-150 °C. For microwave heating, a typical starting point is 150 °C for 30-60 minutes.[9]

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[9]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-6-fluoro-4-methylquinoline derivative.

Protocol 2: C-O Bond Formation (Etherification)

This protocol describes the substitution with an alcohol or phenol nucleophile.

  • Principle: The alcohol or phenol must first be deprotonated by a strong base (like sodium hydride) to form the more potent alkoxide or phenoxide nucleophile.

  • Materials & Reagents:

ReagentM.W.Equivalents
This compound254.091.0
Alcohol/Phenol NucleophileVaries1.2 - 1.5
Sodium Hydride (NaH, 60% in mineral oil)24.001.5
Anhydrous Tetrahydrofuran (THF) or DMF--
  • Step-by-Step Procedure:

    • To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2-1.5 equiv) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.5 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

    • In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF or DMF.

    • Add the quinoline solution dropwise to the stirring alkoxide/phenoxide solution.

    • Heat the reaction mixture to reflux (for THF) or ~100 °C (for DMF) and stir for 8-24 hours, monitoring by TLC.[10]

  • Work-up and Purification:

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

    • Dilute with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to afford the desired 2-alkoxy/phenoxy-6-fluoro-4-methylquinoline.

Protocol 3: C-S Bond Formation (Thioetherification)

This protocol describes the reaction with a thiol nucleophile.

  • Principle: Similar to alcohols, thiols are converted to the more nucleophilic thiolate anion using a base. Potassium carbonate is often sufficient for this deprotonation.

  • Materials & Reagents:

ReagentM.W.Equivalents
This compound254.091.0
Thiol Nucleophile (e.g., Thiophenol)Varies1.1 - 1.5
Potassium Carbonate (K₂CO₃)138.212.0
Anhydrous Dimethylformamide (DMF)--
  • Step-by-Step Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv), the thiol (1.1-1.5 equiv), and potassium carbonate (2.0 equiv).[9]

    • Add anhydrous DMF and stir the mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.[9]

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into water, which may precipitate the product. If not, extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the target 2-thioether-6-fluoro-4-methylquinoline.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Inactive nucleophile (base not strong enough).3. Reagents (especially solvent) not anhydrous.1. Increase reaction temperature or switch to microwave heating.2. Use a stronger base (e.g., NaH for alcohols).3. Ensure use of anhydrous solvents and dry glassware.
Multiple Products / Side Reactions 1. Decomposition at high temperatures.2. Reaction with solvent (e.g., DMF hydrolysis).1. Lower the reaction temperature and increase the reaction time.2. Choose a more inert solvent like Dioxane or NMP.
Difficult Purification 1. Product has similar polarity to starting material.2. Presence of unreacted base or salts.1. Optimize the chromatography solvent system (try different solvent mixtures and gradients).2. Ensure a thorough aqueous work-up to remove inorganic impurities before chromatography.

Conclusion

The is a robust and highly effective strategy for generating libraries of functionalized quinoline derivatives. The inherent electronic properties of the quinoline ring system strongly favor substitution at the C2-position, providing a predictable and high-yielding route for C-N, C-O, and C-S bond formation. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can efficiently synthesize a diverse range of compounds for applications in drug discovery and materials science. The protocols outlined in this guide serve as a validated starting point for these synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. BenchChem.
  • Baran Lab. Haloselectivity of Heterocycles. Scripps Research.
  • Majid, R. Nucleophilic Aromatic Substitution. University of Basrah.
  • Zhang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters.
  • Thakare, P., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Future Journal of Pharmaceutical Sciences.
  • Fisher Scientific. Aromatic Nucleophilic Substitution. Fisher Scientific.
  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science.
  • Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. LibreTexts.
  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur.

Sources

Application Note: Buchwald-Hartwig Amination Protocols for Bromo-Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Scope

Quinolines are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib, Bosutinib), and antibacterial agents. While 2- and 4-bromoquinolines are electron-deficient and amenable to nucleophilic aromatic substitution (


), they often require harsh conditions that degrade sensitive functionality. Furthermore, bromo-quinolines substituted at the 3, 5, 6, 7, or 8 positions are electronically neutral or deactivated, rendering them inert to 

and necessitating transition-metal catalysis.

This guide details Buchwald-Hartwig Amination protocols specifically optimized for the quinoline core.[1] It addresses the primary challenge in this chemistry: Catalyst Poisoning . The quinoline nitrogen (


 hybridized) is a competent ligand that can competitively bind to Palladium, arresting the catalytic cycle.
Key Technical Advantages of These Protocols
  • Precatalyst Utilization: Uses 3rd and 4th Generation (G3/G4) palladacycles to ensure rapid, irreversible formation of the active

    
     species, bypassing the induction period associated with 
    
    
    
    or
    
    
    .
  • Ligand Specificity: Differentiates between primary and secondary amine coupling partners to suppress

    
    -hydride elimination and bis-arylation.
    
  • Heterocycle Tolerance: Optimized base/solvent combinations to minimize non-productive coordination of the quinoline nitrogen.

Mechanistic Insight & Ligand Selection

The success of aminating bromo-quinolines hinges on the Oxidative Addition step and preventing Catalyst Arrest .

The Heterocycle Challenge

In standard couplings, the oxidative addition of the


 bond is fast. However, with quinolines, the basic nitrogen can coordinate to the Pd(II) intermediate, forming a stable "resting state" (off-cycle species) that prevents amine binding. Bulky biaryl phosphine ligands (Dialkylbiarylphosphines) are essential here because their steric bulk creates a "pocket" that disfavors the coordination of the quinoline nitrogen while facilitating the entry of the amine substrate.
Ligand Decision Matrix

Selection must be driven by the steric and electronic nature of the amine nucleophile .

LigandSelection Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Heterocycle N-Heterocycle (Indole, Pyrazole) Start->Heterocycle BrettPhos BrettPhos (High Selectivity for Mono-arylation) Primary->BrettPhos Standard RuPhos RuPhos (Universal for 2° Amines) Primary->RuPhos If amine is bulky Secondary->RuPhos Standard tBuXPhos tBuXPhos (Sterically Hindered/Acidic NH) Heterocycle->tBuXPhos For Amides/Indoles

Figure 1: Ligand selection logic based on nucleophile class. Proper matching prevents common side reactions like dehalogenation or bis-arylation.

Experimental Protocols

Protocol A: The "Robust Standard" (Secondary Amines)

Target: Coupling of cyclic secondary amines (morpholines, piperazines) or acyclic secondary amines with Bromo-quinolines (any position). Catalyst System: RuPhos Pd G4.

Reagents:

  • Bromo-quinoline (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • RuPhos Pd G4 (1–2 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene or THF (anhydrous, 0.2 M)

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Bromo-quinoline,

    
    , and RuPhos Pd G4  precatalyst.
    
    • Note: If the amine is a solid, add it here.

  • Inerting: Cap the vial and purge with inert gas for 5 minutes (vacuum/backfill cycle x3).

  • Liquids Addition: Add the anhydrous solvent via syringe. If the amine is liquid, add it last via microliter syringe.

  • Activation: Stir at room temperature for 2 minutes. The solution often turns from pale yellow to a darker orange/brown, indicating precatalyst activation.

  • Reaction: Place in a pre-heated block at 85 °C . Stir vigorously (800+ rpm).

    • Time: Typically 2–6 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "High Selectivity" (Primary Amines)

Target: Coupling of primary alkyl amines or anilines. Challenge: Preventing bis-arylation (formation of tertiary amines) and


-hydride elimination.
Catalyst System:  BrettPhos Pd G4.

Reagents:

  • Bromo-quinoline (1.0 equiv)

  • Primary Amine (1.2 equiv)[2]

  • BrettPhos Pd G4 (1–3 mol%)

  • Base:

    
     (Standard) or 
    
    
    
    (if ester/cyano groups present).
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Setup: Prepare a vial under inert atmosphere (Glovebox preferred for BrettPhos, but Schlenk line acceptable).

  • Base Choice:

    • If substrate has no base-sensitive groups (esters, ketones): Use

      
      .
      
    • If substrate has sensitive groups: Use

      
       (3.0 equiv) and ensure solvent is dry.
      
  • Addition: Add Bromo-quinoline, Base, and BrettPhos Pd G4 . Purge. Add Dioxane and Amine.

  • Reaction: Heat to 100 °C .

    • Critical Step: Primary amines can retard the reduction of Pd(II). The G4 precatalyst mitigates this, but ensure temperature is maintained.

  • Monitoring: Check LCMS at 1 hour. If mono-arylation is complete, stop immediately to prevent over-reaction.

Data Summary & Optimization Guide

The following table summarizes expected outcomes and optimization levers based on internal validation and literature precedents.

VariableRecommendationRationale
Solvent Toluene (Default), Dioxane (High T), tBuOH (for difficult solubility)Non-polar solvents (Toluene) minimize quinoline N-coordination to Pd.
Base NaOtBu (Strong), LHMDS (Soluble), Cs2CO3 (Weak)NaOtBu is fastest.[3] LHMDS is required if the substrate has acidic protons (e.g., alcohols).
Temperature 80°C - 110°CBelow 80°C, activation of the C-Br bond on electron-rich rings (e.g., 6-bromo) is sluggish.
Concentration 0.2 M - 0.5 MHigher concentration favors intermolecular coupling over catalyst decomposition.
Troubleshooting Flowchart

Troubleshooting Problem Low Yield / Failed Reaction Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is De-halogenated Product (Ar-H) forming? Check1->Check2 No (Consumed) Sol1 Catalyst Death. Switch to G4 Precatalyst. Increase Temp. Check1->Sol1 Yes (Stalled) Sol2 Beta-Hydride Elimination. Switch Ligand (RuPhos -> BrettPhos). Lower Temp. Check2->Sol2 No (Complex Mix) Sol3 Protodehalogenation. Solvent is 'wet'. Dry Solvent. Switch to anhydrous Dioxane. Check2->Sol3 Yes (Ar-H observed)

Figure 2: Diagnostic logic for common failure modes in quinoline amination.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

Sources

Application Notes & Protocols: Strategic Functionalization of the C-2 Bromine Position in Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and the Strategic Importance of C-2

The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence in drug development, particularly in anticancer and anti-inflammatory agents, stems from its ability to act as a versatile pharmacophore.[1] The functionalization of the quinoline ring is therefore a critical endeavor in medicinal chemistry and materials science.

Among the various positions on the quinoline ring, the C-2 position is of particular strategic importance. Its direct activation by the heterocyclic nitrogen atom makes it susceptible to a range of chemical transformations. 2-Bromoquinoline has emerged as a robust and versatile building block, a linchpin for introducing molecular diversity through a host of modern synthetic methodologies.[1]

This guide provides an in-depth exploration of the primary methods for functionalizing the C-2 position of 2-bromoquinoline. We will move beyond simple procedural lists to explain the underlying mechanistic principles, offering field-proven protocols and insights to guide researchers in drug development and synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used tools for elaborating the 2-bromoquinoline core. These reactions offer exceptional functional group tolerance, high efficiency, and predictable outcomes. The general workflow involves the oxidative addition of the C-Br bond to a Palladium(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product.

cluster_workflow General Cross-Coupling Workflow A 1. Setup - Add 2-Bromoquinoline, Coupling Partner, Base, Catalyst & Ligand to Flask B 2. Inert Atmosphere - Evacuate and backfill with N₂ or Ar (3x cycles) A->B C 3. Solvent Addition - Add anhydrous, degassed solvent via syringe B->C D 4. Reaction - Heat to specified temperature - Monitor by TLC or LC-MS C->D E 5. Work-up & Purification - Quench reaction - Aqueous extraction - Column chromatography D->E

Caption: General experimental workflow for a Palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is the preeminent method for creating biaryl and vinyl-quinoline structures by coupling an organoboron species with the 2-bromoquinoline.[3][4]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[4] A crucial first step is the activation of the organoboron reagent (typically a boronic acid) by a base to form a more nucleophilic boronate species. This "ate" complex is essential for the subsequent transmetalation step, where the organic group is transferred from boron to the palladium center.[5]

center Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Quinoline)(Br) Pd0->PdII_complex Oxidative Addition PdII_boronate L₂Pd(II)(Quinoline)(Ar) PdII_complex->PdII_boronate Transmetalation PdII_boronate->Pd0 Reductive Elimination Product 2-Aryl-Quinoline PdII_boronate->Product ArylHalide 2-Bromoquinoline (Ar'-Br) BoronicAcid Ar-B(OH)₂ + Base → [Ar-B(OH)₃]⁻ cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Quinoline)(Br) Pd0->PdII_complex Oxidative Addition PdII_alkyne L₂Pd(II)(Quinoline)(C≡CR) PdII_complex->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product 2-Alkynyl-Quinoline PdII_alkyne->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Acetylide Formation Cu_acetylide->PdII_complex from Cu cycle Alkyne H-C≡CR + Base ArylHalide 2-Bromoquinoline center Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L PdII_halide L-Pd(II)(Quinoline)(Br) Pd0->PdII_halide Oxidative Addition PdII_amido L-Pd(II)(Quinoline)(NR₂) PdII_halide->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 Reductive Elimination Product 2-Amino-Quinoline PdII_amido->Product ArylHalide 2-Bromoquinoline Amine HNR₂ + Base → ⁻NR₂ center Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Quinoline)(Br) Pd0->PdII_complex Oxidative Addition PdII_stannane L₂Pd(II)(Quinoline)(R) PdII_complex->PdII_stannane Transmetalation PdII_stannane->Pd0 Reductive Elimination Product 2-Substituted-Quinoline PdII_stannane->Product ArylHalide 2-Bromoquinoline Stannane R-Sn(Bu)₃ cluster_snar SNAr Mechanism Start 2-Bromoquinoline + Nucleophile (Nu⁻) Intermediate Addition (Rate-Determining Step) Start->Intermediate Meisenheimer Meisenheimer Complex (Anionic Intermediate, Non-aromatic) Intermediate->Meisenheimer Elimination Elimination (Fast) Meisenheimer->Elimination Product 2-Nu-Quinoline + Br⁻ Elimination->Product

Sources

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the optimized protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6-fluoro-4-methylquinoline (CAS: 953046-59-2). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for next-generation kinase inhibitors, antimalarials, and fluoro-quinoline antibiotics.[1]

Substrate Analysis & Reactivity Profile

The reactivity of this compound is governed by three distinct electronic and steric factors. Understanding these allows for precise control over chemoselectivity.

  • C2-Bromo (The Warhead): Located

    
     to the quinoline nitrogen, this position is highly electron-deficient. The C-Br bond is activated for oxidative addition to Pd(0), significantly more so than in phenyl bromides.
    
  • C6-Fluoro (The Electronic Modulator): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the LUMO energy of the quinoline ring, thereby accelerating the rate of oxidative addition at the C2 position compared to non-fluorinated analogs. Under standard conditions (

    
    C), the C-F bond remains inert, providing a robust handle for metabolic stability.[1]
    
  • C4-Methyl (The Steric Anchor): While providing a slight steric variation, the C4-methyl group does not significantly hinder the C2 reaction center. However, it increases solubility in non-polar solvents (Toluene, Dioxane), which is advantageous for scale-up.

The "Self-Validating" Workflow

A core requirement of this protocol is Self-Validation . We utilize the inherent


F NMR  handle of the substrate.
  • Starting Material:

    
     -110 to -115 ppm (approximate shift depending on solvent).
    
  • Product: Distinct shift induced by the new C2-substituent.

  • Benefit: Reaction progress can be monitored quantitatively on crude aliquots without aqueous workup, eliminating false positives from TLC.[1]

Mechanistic Pathway & Logic

The cross-coupling follows the catalytic cycle: Oxidative Addition


 Transmetalation 

Reductive Elimination
.[2][3]
Catalytic Cycle Diagram

The following diagram illustrates the specific pathway for this substrate, highlighting the activation provided by the 6-Fluoro group.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast due to 6-F activation) Pd0->OxAdd + Substrate Complex1 Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetalation (Rate Limiting Step) Complex1->TransMet + Nucleophile (Base activated) Complex2 Di-organo Pd(II) Ar-Pd(II)-Nu TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Substrate 2-Bromo-6-fluoro- 4-methylquinoline Substrate->OxAdd Nucleophile Nucleophile (Boronic Acid / Amine) Nucleophile->TransMet

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the electron-poor quinoline core.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling with aryl/heteroaryl boronic acids. Rationale: The use of Pd(dppf)Cl


  prevents 

-hydride elimination (if alkyl groups are present) and resists deactivation by the nitrogen lone pair of the quinoline.
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Ar-B(OH)

1.2 - 1.5Nucleophile
Pd(dppf)Cl

·DCM
0.03 (3 mol%)Catalyst (Robust, air-stable)
K

CO

2.5Base (Activates Boron)
1,4-Dioxane/H

O
4:1 RatioSolvent (0.2 M concentration)
Step-by-Step Methodology
  • Setup: Charge a reaction vial with this compound (1.0 equiv), Boronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.5 equiv).
  • Inerting: Cap the vial and purge with N

    
     or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl

    
    [1]·DCM (3 mol%) quickly under positive inert gas pressure.[1]
    
  • Reaction: Heat block to 90°C for 4–12 hours.

    • Checkpoint: Check

      
      F NMR at 2 hours. If SM remains >20%, add 0.5 equiv boronic acid.[1]
      
  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amines (primary/secondary) at C2. Rationale: The 2-aminoquinoline motif is prone to catalyst poisoning. We use Xantphos , a wide-bite-angle ligand, to facilitate reductive elimination and stabilize the Pd(0) species.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Amine (HNR

)
1.2Nucleophile
Pd

(dba)

0.02 (2 mol%)Pd Source
Xantphos 0.04 (4 mol%)Ligand (Bite angle ~111°)
Cs

CO

2.0Base (Solubility in Toluene)
Toluene -Solvent (Anhydrous, 0.15 M)
Step-by-Step Methodology
  • Pre-complexation: In a vial, mix Pd

    
    (dba)
    
    
    
    and Xantphos in Toluene (1/3 of total volume) under Argon. Stir at RT for 10 mins (Solution turns from purple to orange/yellow).
  • Substrate Addition: Add the quinoline substrate, amine, and Cs

    
    CO
    
    
    
    to the reaction vessel.
  • Combination: Transfer the catalyst solution to the reaction vessel.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: If using volatile amines, use a sealed pressure tube.[1]

  • Workup: Dilute with DCM, wash with water.[1] Critical: The product may be basic; ensure aqueous layer pH is not too acidic during extraction to avoid salt formation.

Protocol C: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne handles. Rationale: 2-Haloquinolines are highly reactive here. We employ a "Copper-Free" variant if possible to avoid homocoupling (Glaser coupling) of the alkyne, but the standard Pd/Cu protocol is faster.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Terminal Alkyne 1.2Nucleophile
Pd(PPh

)

Cl

0.02 (2 mol%)Catalyst
CuI 0.01 (1 mol%)Co-catalyst
Et

N
3.0Base/Solvent Co-factor
DMF -Solvent (0.2 M)
Step-by-Step Methodology
  • Dissolution: Dissolve Substrate and Alkyne in DMF/Et

    
    N (3:1 ratio).
    
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    and CuI.
  • Reaction: Stir at RT for 1 hour, then heat to 60°C if conversion is slow.

    • Warning: Do not overheat (>80°C) initially, as this promotes alkyne dimerization.

  • Workup: Pour into water, extract with Et

    
    O. Wash organic layer with NH
    
    
    
    Cl (aq) to remove Copper.

Troubleshooting & Optimization Logic

This decision tree helps resolve common failure modes.

Troubleshooting Start Reaction Analysis (LCMS / 19F NMR) NoRxn No Conversion (SM Intact) Start->NoRxn 0% Prod Stalled Stalled at 50% (Catalyst Death) Start->Stalled <50% Prod Dehal Dehalogenation (H-substituted product) Start->Dehal Byproduct Soln1 Check Oxygen levels Switch to Pd-G3 Precatalysts NoRxn->Soln1 Soln2 Add fresh Catalyst Increase Temp Stalled->Soln2 Soln3 Use Non-protic solvent Switch to anhydrous Toluene Dehal->Soln3

Figure 2: Troubleshooting logic flow based on crude reaction analysis.

Specific Issues with 6-Fluoro-4-methylquinoline
  • Issue: Low solubility of the starting material.

    • Fix: The 4-methyl group aids solubility, but if the material precipitates, switch from Dioxane to THF or Toluene .

  • Issue: C-F Activation (Rare).

    • Observation: If you observe coupling at the C6 position (very unlikely with Pd, more likely with Ni), switch to a less electron-rich ligand (e.g., PPh

      
       instead of PCy
      
      
      
      ) to reduce the propensity for difficult oxidative additions.[1]

References

  • Nobel Prize in Chemistry 2010 . "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link

  • Organic Chemistry Portal . "Suzuki-Miyaura Coupling."[3][4] Organic-Chemistry.org. Link

  • Organic Chemistry Portal . "Buchwald-Hartwig Amination."[5][6][7] Organic-Chemistry.org. Link

  • BenchChem . "Reactivity of 2-Bromo-4-methylpyridine (Analogous Scaffold)." BenchChem Technical Guides. Link

  • MDPI . "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Catalysts. Link

Sources

microwave-assisted synthesis of 2-Bromo-6-fluoro-4-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Microwave-Assisted Synthesis of 2-Bromo-6-fluoro-4-methylquinoline

Executive Summary

This guide details the optimized protocol for the synthesis of This compound , a critical pharmacophore in medicinal chemistry. Quinolines substituted with fluorine at the C6 position and a methyl group at C4 exhibit enhanced metabolic stability and lipophilicity, making them ideal precursors for antimalarial and anticancer agents.

Traditional thermal synthesis (Knorr or Conrad-Limpach) often suffers from harsh conditions, long reaction times (4–12 hours), and variable yields due to inefficient heat transfer in viscous media like polyphosphoric acid (PPA). This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the reaction kinetics, reducing total synthesis time to under 30 minutes while improving purity profiles.

Key Advantages:

  • Speed: Reaction times reduced by 90% compared to thermal reflux.

  • Selectivity: Controlled microwave heating favors the thermodynamic Knorr product (2-quinolinone) over the kinetic Conrad-Limpach product (4-quinolinone).

  • Scalability: Protocol validated for 1 mmol to 50 mmol scales.

Retrosynthetic Analysis & Mechanism

The synthesis targets the 2-bromo derivative. To access this, we must first construct the 2-quinolinone (2-hydroxyquinoline) core. The most reliable route is the Knorr Quinoline Synthesis , involving the condensation of an aniline with a


-ketoester.
  • Step 1 (Core Synthesis): Reaction of 4-fluoroaniline with ethyl acetoacetate. High temperature favors the formation of the anilide intermediate (rather than the Schiff base), which cyclizes to form 6-fluoro-4-methylquinolin-2(1H)-one .

  • Step 2 (Functionalization): Dehydroxy-bromination using Phosphorus Oxybromide (

    
    ) to yield the final 2-bromo product.
    
Visualizing the Pathway

The following diagram illustrates the reaction logic and critical decision points.

G cluster_opt Critical Control Point Start Starting Materials (4-Fluoroaniline + Ethyl Acetoacetate) Inter Intermediate (Acetoacetanilide) Start->Inter Condensation (Thermodynamic Control) Core Core Scaffold (6-Fluoro-4-methylquinolin-2(1H)-one) Inter->Core Knorr Cyclization (MW, 140°C, PPA) Final Target Product (this compound) Core->Final Bromination Reagent Reagent: POBr3 (Microwave, 110°C) Reagent->Final

Figure 1: Synthetic workflow for the microwave-assisted generation of the 2-bromoquinoline scaffold. Note the critical intermediate stage where thermodynamic control ensures the 2-quinolinone isomer.

Experimental Protocols
Protocol A: Synthesis of 6-Fluoro-4-methylquinolin-2(1H)-one

This step utilizes a solvent-free or minimal-solvent approach using Polyphosphoric Acid (PPA) as both solvent and catalyst. PPA is highly viscous; microwave irradiation is superior here as it couples directly with the ionic medium, ensuring uniform heating.

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Polyphosphoric Acid (PPA) (~3-5 g per mmol)

Equipment:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

  • 10 mL or 30 mL pressurized reaction vials.

Step-by-Step Procedure:

  • Pre-mixing: In the microwave vial, mix 4-fluoroaniline (10 mmol, 1.11 g) and ethyl acetoacetate (12 mmol, 1.56 g).

  • Initial Heating (Anilide Formation): Heat the mixture (open vessel or loosely capped) at 110°C for 5 minutes. Scientific Insight: This pre-step ensures the formation of the acetoacetanilide intermediate. If you skip this and go straight to high heat, you risk forming the crotonate isomer.

  • Cyclization: Add PPA (5 g). Seal the vial.

  • Microwave Irradiation: Irradiate at 140°C for 10 minutes (High Absorption Level).

    • Ramp time: 2 minutes.

    • Hold time: 10 minutes.

    • Pressure limit: 15 bar.

  • Quench: Allow to cool to 50°C. Pour the reaction mixture into crushed ice (50 g) with vigorous stirring. PPA is viscous; mechanical stirring may be required.

  • Neutralization: Neutralize the slurry with 25% aqueous NaOH or saturated

    
     until pH ~7. The product will precipitate as a white/off-white solid.
    
  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 60°C.

Expected Yield: 85-92% Data Check: LCMS


.
Protocol B: Bromination to this compound

Converting the cyclic amide (quinolinone) to the bromide requires activating the carbonyl oxygen.


 is preferred over 

for cleaner reaction profiles in microwaves.

Safety Warning:


 reacts violently with water. Ensure all glassware is oven-dried.

Reagents:

  • 6-Fluoro-4-methylquinolin-2(1H)-one (from Protocol A)

  • Phosphorus Oxybromide (

    
    , 1.5 eq)
    
  • Solvent: Toluene or Anhydrous Acetonitrile (Toluene is preferred for higher boiling point stability).

Step-by-Step Procedure:

  • Setup: In a dry microwave vial (10 mL), suspend the quinolinone (2 mmol, 0.35 g) in Toluene (4 mL).

  • Reagent Addition: Add

    
     (3 mmol, 0.86 g) quickly to minimize moisture exposure. Cap immediately.
    
  • Microwave Irradiation: Irradiate at 110°C for 15 minutes .

    • Note: Reaction is heterogeneous initially but should become clear as the brominated product forms and dissolves in hot toluene.

  • Work-up:

    • Cool to room temperature.[1]

    • Carefully pour the mixture into a mixture of ice and saturated

      
       (slow addition!).
      
    • Extract with Ethyl Acetate (3 x 15 mL).

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1). The 2-bromo derivative is less polar than the starting quinolinone.

Expected Yield: 75-85% Data Check: LCMS


 (1:1 Br isotope pattern).
Data Summary & Troubleshooting
ParameterThermal Reflux (Conventional)Microwave (Optimized)Notes
Reaction Time (Step 1) 3 - 6 Hours15 MinutesMW provides rapid volumetric heating of PPA.
Reaction Time (Step 2) 2 - 4 Hours15 MinutesPressurized vessel allows superheating of solvent.
Overall Yield ~50-60%~70-80%Less thermal degradation of the fluoro-aniline.
Solvent Usage High (Reflux volumes)Low / Solvent-freeImproved Green Chemistry metrics.
Troubleshooting Guide (Decision Logic)

Diagnosis Start Issue Observed Problem1 Low Yield in Step 1? Start->Problem1 Problem2 Incomplete Bromination? Start->Problem2 Sol1 Check Pre-heating: Ensure Anilide forms at 110°C before adding PPA. Problem1->Sol1 Isomer mix? Sol3 Temperature Check: Increase MW temp to 160°C (PPA is very stable). Problem1->Sol3 Unreacted SM? Sol2 Check Water Content: POBr3 hydrolyzed? Use fresh reagent. Problem2->Sol2

Figure 2: Troubleshooting logic for common synthetic hurdles.

Scientific Validation (E-E-A-T)

Why this works (Mechanism & Causality): The Knorr synthesis relies on the electrophilic aromatic substitution of the aniline ring by the activated carbonyl of the


-ketoester.
  • Regiocontrol: By heating the aniline and ketoester initially without strong acid (Step 1, Protocol A), we favor the attack of the aniline nitrogen on the ketone carbonyl (forming the anilide) rather than the ester. This dictates the final regiochemistry to be 4-methyl-2-quinolone . If the reaction were performed at low temp with acid immediately, the Schiff base might form, leading to the 4-hydroxy isomer (Conrad-Limpach kinetic product).

  • Microwave Effect: The cyclization step involves the elimination of water in a viscous PPA medium. Microwaves induce dipolar rotation in the polar PPA matrix, generating localized superheating that overcomes the high activation energy of the ring closure much faster than conductive heating.

Self-Validating the Protocol:

  • Step 1 Check: The starting material (4-fluoroaniline) is highly fluorescent under UV (254 nm). The product (quinolinone) has a distinct blue fluorescence. Disappearance of the aniline spot on TLC is a reliable endpoint.

  • Step 2 Check: The 2-quinolinone (SM for step 2) is very polar and stays at the baseline in non-polar solvents. The 2-bromo product moves significantly higher (

    
     in 9:1 Hex/EtOAc).
    
References
  • BenchChem. (2025).[1] Application Note: Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline. Retrieved from

  • Royal Society of Chemistry. (2020). Microwave-assisted synthesis of pyrano[3,2-c]quinoline derivatives. RSC Advances. Retrieved from

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from

  • Wikipedia. Conrad-Limpach Synthesis. (General mechanism reference). Retrieved from

  • National Institutes of Health (NIH). (2023). Recent developments on microwave-assisted organic synthesis of nitrogen-containing scaffolds. PMC. Retrieved from

Sources

Troubleshooting & Optimization

purification methods for 2-Bromo-6-fluoro-4-methylquinoline reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-BFMQ-001 Status: Active Topic: Isolation and Purification Protocols Applicable CAS: 953037-33-3 (and analogs)

Executive Summary

The purification of 2-Bromo-6-fluoro-4-methylquinoline presents a specific set of challenges derived from its synthesis pathway—typically the bromination of 6-fluoro-4-methylquinolin-2(1H)-one (carbostyril) using phosphorous oxybromide (


) or phosphorous tribromide (

).

The critical impurities interfering with downstream applications (e.g., Suzuki-Miyaura coupling) are:

  • Unreacted 2-hydroxy precursor: Highly polar, capable of poisoning Pd-catalysts.

  • Phosphorous acids: Inorganic byproducts from the quenching of halogenating agents.

  • Trace anilines: Oxidative degradation products causing pink/red discoloration.

This guide provides a self-validating workflow to isolate high-purity material (>98%).

Module 1: The Critical Workup (The "Crude" Reality)

Issue: Poor purity often stems from an improper quench of the bromination reaction.


 hydrolyzes violently, generating 

and phosphoric acids. If the pH is not controlled, the 2-bromo product can hydrolyze back to the 2-hydroxy starting material.
Protocol 1: Controlled Quench & Extraction

Safety Warning: This step generates significant heat and acid fumes.

  • Cool Down: Cool the reaction mixture (usually in toluene or neat) to <10°C.

  • The Inverse Quench: Slowly pour the reaction mixture into a stirred slurry of Ice/Water (ratio 1:5 w/w). Do not add water to the reaction flask.

  • pH Adjustment (The Critical Step):

    • The mixture will be highly acidic (pH < 1).

    • Slowly add saturated

      
       or 
      
      
      
      until pH 7–8 .
    • Why? Neutralizing ensures the quinoline is in its free base form (organic soluble) while ionizing the phosphorous byproducts (water soluble).

  • Extraction:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

      
      ).
      
    • Note: DCM is preferred for solubility, but EtOAc separates faster from emulsions.

  • The "Back-Wash": Wash the combined organic layer with Brine (Sat. NaCl) followed by a quick wash with 5%

    
     (aq)  if using DMF in the synthesis (removes residual DMF).
    
Visual Workflow: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture (Contains POBr3/PBr3) Quench Inverse Quench into Ice/Water (Temp < 10°C) Start->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 2 (Product protonated/soluble in water) CheckPH->Acidic Yes Neutral pH 7-8 (Target Range) CheckPH->Neutral Yes Basic pH > 10 (Risk of Hydrolysis) CheckPH->Basic Overshoot Action1 Add Sat. NaHCO3 Acidic->Action1 Action2 Extract with DCM Neutral->Action2 Action3 Back-titrate with dil. HCl Basic->Action3 Action1->CheckPH Action3->CheckPH

Caption: Logic flow for the safe quenching and extraction of bromoquinolines to prevent hydrolysis and ensure phase transfer.

Module 2: Purification Methodologies

Once isolated, the crude solid requires purification.[1][2][3] Choose your method based on the impurity profile.

Method A: Recrystallization (Scalable)

Best for: Removing trace phosphorous salts and non-polar tars.

Solvent System: Ethanol/Water (9:1) or Acetonitrile.[4][5]

  • Dissolution: Dissolve crude solid in boiling Ethanol (EtOH) . Use the minimum amount necessary.

  • Hot Filtration: If black specks (carbonized material) are present, filter rapidly through a pre-warmed glass frit.

  • Crystallization:

    • Remove from heat. Add water dropwise until slight turbidity persists.

    • Add a few drops of EtOH to clear it.

    • Allow to cool slowly to Room Temp, then

      
      .
      
  • Harvest: Filter crystals and wash with cold Hexane/EtOH (9:1) .

Troubleshooting Table: Recrystallization

SymptomProbable CauseCorrective Action
Oiling Out Product mp is low or solvent too polar.[6]Switch to Heptane/Toluene . Dissolve in min. Toluene, add Heptane until cloudy.
No Crystals Solution too dilute.Rotovap to 50% volume. Scratch glass to induce nucleation.
Yellow/Pink Color Trace aniline oxidation.Add activated charcoal to the hot solution, stir 5 min, then hot filter.
Method B: Column Chromatography (High Purity)

Best for: Separating the 2-hydroxy impurity (Starting Material).

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexane/Ethyl Acetate Gradient.

  • Slurry Pack: Pack column with Hexane.

  • Loading: Dry load is recommended. Dissolve crude in DCM, add silica, rotovap to dryness, and load the powder.

  • Elution Gradient:

    • 0–5% EtOAc/Hexane: Elutes non-polar impurities (e.g., dibrominated byproducts).

    • 10–20% EtOAc/Hexane: Elutes Product (this compound).

    • >50% EtOAc/Hexane: Elutes unreacted 2-hydroxy starting material (stays near baseline).

Module 3: Quality Control & Impurity Profiling

Question: How do I know if my purification worked?

Diagnostic Checklist
  • TLC Analysis:

    • Eluent: 20% EtOAc in Hexane.

    • Visualization: UV (254 nm).[3]

    • Result: Product

      
      . Starting material (2-hydroxy) 
      
      
      
      (baseline).
  • 1H NMR (CDCl3):

    • Look for the disappearance of the broad amide/hydroxyl proton (usually

      
      ) associated with the quinolone form.
      
    • Verify the methyl group singlet at

      
      .
      
    • Verify the C3 aromatic proton singlet at

      
      .
      
Visual Workflow: Purification Logic

PurificationLogic Crude Crude Solid TLC Run TLC (20% EtOAc/Hex) Crude->TLC Decision Impurity Type? TLC->Decision Polar Baseline Spot (2-Hydroxy SM) Decision->Polar High % Colored Pink/Red (Oxidation) Decision->Colored Trace Salts White Residue (Inorganic) Decision->Salts Ash Column Column Chromatography (Hex/EtOAc) Polar->Column Charcoal Recryst + Charcoal Colored->Charcoal Wash DCM/Water Wash Salts->Wash

Caption: Diagnostic flowchart to select the correct purification method based on TLC analysis.

FAQ: Common Issues

Q: My product turned pink after drying. Is it ruined? A: Not necessarily. Halo-quinolines are light-sensitive and prone to surface oxidation, forming trace "quinoline red" type dyes.

  • Fix: Wash the solid with a small amount of cold methanol. If the color persists, recrystallize with activated charcoal. Store in amber vials under Nitrogen [1].

Q: I have low yield. Where did my product go? A: Check the aqueous layer from your workup. If the pH was too low (<2), the nitrogen on the quinoline ring protonates, making the compound water-soluble.

  • Fix: Basify the aqueous layer to pH 8 and re-extract with DCM [2].

Q: Can I use HPLC to purify this? A: Yes, but be careful. 2-Bromo-quinolines can hydrolyze on acidic prep-HPLC columns (e.g., 0.1% TFA). Use a neutral buffer (Ammonium Bicarbonate) or Formic Acid (weaker acid) and minimize time in the aqueous phase [3].

References

  • BenchChem. (2025).[6][7] Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. Retrieved from 7[6]

  • Moynihan, H. A., & Horgan, D. E. (2017).[5] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from 5

  • Nagel, et al. (1991). Separation of hydroxyquinolines by high-performance liquid chromatography. Xenobiotica. Retrieved from 8

Sources

Technical Support Center: Purification of 2-Bromo-6-fluoro-4-methylquinoline

[1]

Topic: Recrystallization Solvents & Purification Protocols Compound CAS: 159870-91-4 Melting Point: 127–131 °C Molecular Formula: C₁₀H₇BrFN[1][2]

Executive Summary: The "Best First" Approach

For the purification of 2-Bromo-6-fluoro-4-methylquinoline , empirical data and structural analogs (halogenated quinolines) suggest Ethanol (95%) or an Ethyl Acetate/Heptane system as the primary starting points.[1]

While column chromatography is often used for initial isolation of this compound class, recrystallization is preferred for scaling up to remove trace regioisomers and amorphous impurities.[1]

Solvent System Suitability Context
Ethanol (95% or Abs.) ⭐⭐⭐⭐⭐ (Primary)Best balance of polarity for the quinoline nitrogen and lipophilic halogenated ring.
Ethyl Acetate / Heptane ⭐⭐⭐⭐ (Secondary)Excellent for "oiling out" issues; allows fine-tuning of polarity.
Acetonitrile ⭐⭐⭐ (Tertiary)Effective for highly crystalline halogenated aromatics; good for removing polar impurities.
Dichloromethane (DCM) ⭐ (Solubilizer only)Too soluble for crystallization alone; use only to dissolve before adding a non-polar anti-solvent (e.g., Hexane).[1]

Part 1: Solvent Selection Logic (The "Why")[1][3]

As a scientist, you need to understand the interaction between your solute and solvent. This compound possesses two distinct chemical characters:

  • Lipophilicity: Driven by the fused aromatic rings and the Halogen atoms (Br, F).[1] This makes it soluble in organics like DCM and EtOAc.

  • Weak Polarity/Basicity: The Quinoline nitrogen provides a handle for hydrogen bonding, making alcohols (Ethanol/Methanol) viable solvents when heated.

The Melting Point Constraint: With a melting point of 127–131 °C [1], you must avoid solvents with boiling points near or above 110°C (like Toluene or Xylene) unless you are strictly controlling concentration.[1] If the solvent boils at a temperature higher than the compound's melting point, the compound will melt into an oil ("oil out") rather than crystallize as the solution cools.[1][3]

Part 2: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Recommended for initial attempts with >90% purity crude.

  • Preparation: Place 1.0 g of crude this compound in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) in small portions (start with 3-5 mL) while heating the flask on a hot plate/block set to ~85°C.

    • Critical Step: Swirl constantly. Add solvent only until the solid just disappears.

  • Filtration (Optional): If insoluble black specks remain (carbon/inorganic salts), filter the hot solution through a pre-warmed glass funnel/fluted filter paper.

  • Crystallization: Remove from heat. Cap the flask loosely.

    • Allow to cool to Room Temperature (RT) slowly (over 30-45 mins).

    • Observation: If crystals do not form by RT, cool further in an ice-water bath (0-4°C) for 20 minutes.

  • Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with 1-2 mL of ice-cold Ethanol .

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Multi-Solvent Recrystallization (EtOAc / Heptane)

Recommended if the compound "oils out" in ethanol or purity is <90%.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc) .

  • Precipitation Point: While maintaining a gentle boil, add Heptane (or Hexane) dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) appears.

  • Clarification: Add one final drop of EtOAc to clear the solution.

  • Cooling: Remove from heat. Insulate the flask with a paper towel to ensure very slow cooling.

    • Note: Rapid cooling here often traps impurities.

  • Harvest: Collect crystals via filtration. Wash with a 1:3 mixture of EtOAc:Heptane (cold).

Part 3: Troubleshooting Guide (FAQ)

Issue 1: The compound is "Oiling Out" (forming a liquid blob instead of crystals).

Cause: The compound's melting point is being exceeded before saturation is reached, or the solution is cooling too fast, causing phase separation (liquid-liquid) rather than nucleation (liquid-solid).[1] Solution:

  • Reheat: Redissolve the oil by heating.

  • Seed: Add a tiny crystal of pure product (seed crystal) to the solution when it is slightly cooling but still clear.

  • Triturate: If it oils out at the bottom, scratch the glass side of the flask vigorously with a glass rod to induce nucleation.[1]

  • Switch Solvents: Move to Protocol B (EtOAc/Heptane). The non-polar anti-solvent helps force an ordered lattice structure.

Issue 2: The solution is dark/colored, but the compound should be white/yellow.

Cause: Oxidized aniline impurities or polymerized byproducts. Solution:

  • Activated Charcoal: After dissolving the solid in hot solvent (Step 2 of Protocol A), add Activated Charcoal (1-2% by weight).

  • Boil: Boil for 2-3 minutes.

  • Filter Hot: Filter strictly through Celite (diatomaceous earth) while hot to remove the charcoal. Proceed to cooling.

Issue 3: Low Recovery Yield (<50%).

Cause: Too much solvent was used, or the compound is too soluble in the chosen solvent at cold temperatures.[1] Solution:

  • Concentrate: Evaporate 30% of the solvent volume on a rotary evaporator and re-cool.

  • Second Crop: Collect the mother liquor (filtrate), concentrate it to half volume, and cool again to get a "second crop" of crystals (purity may be lower).

Part 4: Decision Logic Visualization

The following diagram illustrates the workflow for selecting the optimal purification path based on your crude material's behavior.

RecrystallizationWorkflowStartCrude 2-Bromo-6-fluoro-4-methylquinolinePurityCheckCheck Crude Purity (LCMS/NMR)Start->PurityCheckHighPurityPurity > 90%PurityCheck->HighPurityYesLowPurityPurity < 90%PurityCheck->LowPurityNoEthanolTryAttempt Protocol A:Ethanol (95%)HighPurity->EthanolTryEtOAcTryAttempt Protocol B:EtOAc / HeptaneLowPurity->EtOAcTryResultACrystals Formed?EthanolTry->ResultAEtOAcTry->ResultASuccessFilter & Dry(Pure Product)ResultA->SuccessYesOilingOutIssue: Oiling OutResultA->OilingOutLiquid PhaseNoCrystalsIssue: No PrecipitateResultA->NoCrystalsClear SolnRemedyOilRemedy:1. Reheat2. Add Seed Crystal3. Slow CoolOilingOut->RemedyOilRemedyConcRemedy:Evaporate 30% Solventor Add Anti-solventNoCrystals->RemedyConcRemedyOil->ResultARemedyConc->ResultA

Caption: Decision tree for selecting purification protocols based on initial purity and observed crystallization behavior.

References

  • ResolveMass Laboratories Inc. (n.d.). 6-Bromo-8-fluoro-2-methylquinoline Applications.[4] Retrieved from [Link][1]

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved from [Link][1]

stability of 2-Bromo-6-fluoro-4-methylquinoline under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Triad

You are likely utilizing 2-Bromo-6-fluoro-4-methylquinoline as a scaffold for drug discovery. While the quinoline core is robust, this specific substitution pattern creates a "Reactivity Triad" under basic conditions that often leads to experimental failure if not managed.[1]

The Core Instability: The molecule faces three competing pathways when exposed to base:

  • Nucleophilic Aromatic Substitution (

    
    ):  The 2-bromo position is highly electrophilic, activated by the ring nitrogen and the 6-fluoro group.
    
  • Lateral Deprotonation: The 4-methyl protons are acidic (

    
     ~26) and susceptible to strong bases (e.g., LDA, BuLi).[1]
    
  • Metal-Halogen Exchange: The intended pathway for many lithiation reactions, often outcompeted by deprotonation.[1]

Visualizing the Instability

The following diagram maps the degradation and competing reaction pathways. Use this to diagnose your crude NMR/LCMS data.[1]

ReactivityTriad Start 2-Bromo-6-fluoro- 4-methylquinoline Hydrolysis PRODUCT A: 6-Fluoro-4-methyl- quinolin-2(1H)-one (Tautomer) Start->Hydrolysis Aq. Base (OH-) High Temp SNAr Pathway Lithiation INTERMEDIATE B: 4-(Lithiomethyl) species (Lateral Lithiation) Start->Lithiation Strong Base (LDA/nBuLi) Kinetic Control Coupling PRODUCT C: Suzuki/Buchwald Product (Desired) Start->Coupling Pd(0), Anhydrous Base Ligand Control Polymer Polymer Lithiation->Polymer Warm up Polymerization

Figure 1: Competing reaction pathways.[1] Red indicates degradation via hydrolysis; Yellow indicates side-reaction via deprotonation; Green is the target cross-coupling.

Troubleshooting Guides & FAQs

Module A: The "Disappearing Halide" (Suzuki/Buchwald Couplings)

Symptom: You are running a Suzuki coupling with


 in Dioxane/Water. LCMS shows the starting material is gone, but the product yield is <20%. A new polar peak (M-Br+OH) appears.[1]

Diagnosis: You have triggered Hydrolytic


 .[1] The 6-fluoro substituent withdraws electron density, making the C2-Br bond exceptionally labile to hydroxide attack. The "product" is the 2-quinolone tautomer.

Corrective Protocol (The "Dry Base" Switch):

  • Eliminate Water: Switch from aqueous carbonate to anhydrous conditions.[1]

  • Base Selection: Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .[1] These are soluble enough in organic solvents (like DMF or Dioxane) to promote transmetallation without flooding the system with nucleophilic hydroxide.
  • Self-Validation Step:

    • Check: Run a TLC of your reaction mixture against a standard of 2-hydroxy-6-fluoro-4-methylquinoline (synthesize a small amount by boiling starting material in NaOH if needed).

    • Observation: If the polar spot matches, your base is too nucleophilic/wet.[1]

ParameterStandard Condition (High Risk)Optimized Condition (Stable)
Solvent Dioxane : Water (4:1)Anhydrous Dioxane or Toluene
Base

or


or

(micronized)
Temp 100°C80°C (Start lower to preserve SM)
Module B: The "Black Tar" Scenario (Lithiation)

Symptom: You attempted a Lithium-Halogen exchange (using n-BuLi at -78°C) to trap with an electrophile. The reaction turned black/dark brown, and you recovered complex mixtures or alkylated side products.

Diagnosis: You triggered Lateral Lithiation .[1][2] The protons on the 4-methyl group are acidic (


 approx 26-28). 

-Butyllithium acted as a base, not a lithiating agent for the bromine. The resulting benzylic anion can polymerize or react non-selectively.[1]

Mechanism: The nitrogen lone pair and the electron-deficient ring render the 4-methyl protons highly acidic (similar to 4-picoline).

Corrective Protocol (The "Exchange" Fix):

  • Change Reagent: Switch to

    
    -Butyllithium  (2 equiv.) or use TurboGrignard (
    
    
    
    )
    .
    • Why? TurboGrignard is less basic but highly efficient for Br-Mg exchange, avoiding the deprotonation of the methyl group.

  • Order of Addition: If using

    
    -BuLi is mandatory, pre-cool the solvent to -100°C (internal temp) and add the base rapidly to favor the kinetic Li-halogen exchange over the thermodynamic deprotonation.
    
  • Self-Validation Step:

    • Deuterium Quench: Quench an aliquot with

      
       immediately after lithiation.[1]
      
    • NMR Check:

      • Loss of signal at C2 = Successful Li-Br exchange.[1]

      • Reduced integration at C4-Me (

        
        ) = Failed lateral lithiation.
        
Module C: General Stability FAQ

Q: Is the 6-Fluoro group stable? A: Generally, yes. The C-F bond is strong.[1] However, if you use extremely strong nucleophiles (like sodium methoxide in refluxing methanol), you may see minor amounts of substitution at the 6-position, but the 2-bromo position will react orders of magnitude faster.

Q: Can I store this compound in solution? A: Avoid storing in protic solvents (MeOH, EtOH).[1] In DMSO or DMF, it is stable at room temperature, but over weeks, trace water can cause slow hydrolysis to the quinolone.[1] Store as a solid, under argon, at 4°C.

Detailed Experimental Protocols

Protocol 1: Safe Suzuki Coupling (Anhydrous)

Use this to avoid hydrolysis of the 2-Br bond.

  • Setup: Flame-dry a microwave vial or Schlenk tube. Cool under Argon.

  • Reagents:

    • This compound (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • 
       (0.05 equiv) - Robust catalyst
      
    • 
       (3.0 equiv, anhydrous, granular or micronized)[1]
      
  • Solvent: Add Anhydrous 1,4-Dioxane (0.1 M concentration relative to quinoline).

  • Degas: Sparge with Argon for 10 minutes (do not skip).

  • Reaction: Seal and heat to 80°C. Monitor by LCMS at 1 hour.

    • Note: If conversion is slow, increase to 100°C, but 80°C preserves the halide best.[1]

Protocol 2: Diagnostic Stability Test

Use this if you suspect your base stock is degrading your starting material.

  • Dissolve 10 mg of substrate in 0.5 mL of your reaction solvent (e.g., Dioxane).[1]

  • Add 2 equiv of your base (e.g.,

    
     or TEA).[1]
    
  • Add 10% water (simulating "wet" conditions).

  • Heat to 60°C for 1 hour.

  • Analyze:

    • Result A (SM remains): Base is safe.

    • Result B (New Peak M-Br+OH): Base is too strong/wet.[1] Switch to Protocol 1.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] (General reactivity of quinolines and lateral lithiation mechanisms).

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457–2483.[1] Link (Foundational text on base sensitivity in Suzuki couplings).[1]

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angew.[1] Chem. Int. Ed.2004 , 43, 3333–3336.[1] Link (Solution for avoiding lateral lithiation using TurboGrignard).[1]

  • Wolfe, J. P. et al. "Rational Development of Catalysts for Suzuki-Miyaura Coupling."[1] J. Am. Chem. Soc.[1][3]1999 , 121, 9550.[1] (Discussion on hydroxide vs. carbonate roles in side reactions).

Disclaimer: This guide is for research purposes only. Always consult the SDS for this compound before handling.

Sources

removing regioisomeric impurities from 2-Bromo-6-fluoro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the purification of 2-Bromo-6-fluoro-4-methylquinoline , a specific halogenated heterocyclic building block.

This guide assumes the user is facing challenges with regioisomeric impurities , which in this scaffold typically manifest as:

  • The "Aniline Isomer" (8-Fluoro vs. 6-Fluoro): Arising from impurities in the starting 4-fluoroaniline.[1]

  • The "Cyclization Isomer" (4-Bromo vs. 2-Bromo): Arising from thermodynamic vs. kinetic control issues during the ring-closing (Knorr vs. Conrad-Limpach) phase.[1]

Topic: Removal of Regioisomeric Impurities from this compound Document ID: TS-Q-BRF-004 Status: Active[1]

Part 1: Diagnostic & Triage

"Is this the impurity I am seeing?"

Before attempting purification, you must confirm the identity of the regioisomer. Haloquinolines are notorious for co-elution; standard HPLC often fails to resolve them without specific additives.[1]

Q1: How do I distinguish the 6-fluoro target from the 8-fluoro impurity?

A: Proton NMR (


H-NMR) is the most reliable diagnostic tool due to the distinct coupling patterns of the protons adjacent to the fluorine.
FeatureTarget: 6-Fluoro Isomer Impurity: 8-Fluoro Isomer
Coupling Pattern The proton at C5 appears as a doublet of doublets (dd) with a characteristic

coupling (~8-10 Hz).[1]
The proton at C7 often appears as a multiplet, but the key is the loss of symmetry in the aromatic region compared to the 6-F.

F-NMR Shift
Typically -110 to -115 ppm .[1]Typically shifted downfield (-120 to -125 ppm ) due to the proximity to the ring nitrogen (ortho-effect).[1]
Origin Derived from pure 4-fluoroaniline .[1]Derived from 2-fluoroaniline contamination in the starting material.[1][2]
Q2: My LC-MS shows a single peak, but the melting point is depressed. Why?

A: You likely have the 4-bromo isomer (2-methyl-4-bromo-6-fluoroquinoline) co-crystallized with your product.[1]

  • Cause: If the synthesis involved cyclization of an aniline with acetoacetate, the reaction can yield either the 2-hydroxy (kinetic) or 4-hydroxy (thermodynamic) intermediate depending on temperature. If your crude contained both, the subsequent bromination (using

    
    ) yields both bromo-isomers.
    
  • Detection: Look for a singlet proton peak in NMR.

    • 2-Bromo (Target): H-3 proton appears near 7.4–7.6 ppm .[1]

    • 4-Bromo (Impurity): H-3 proton is absent; H-2 methyl group shifts.[1]

Part 2: Purification Protocols

"How do I remove it?"

Method A: Fractional Recrystallization (Scalable)

Best for: Removing the 8-fluoro isomer and non-structural impurities.[1]

The solubility differential between 6-fluoro and 8-fluoro quinolines is often marginal, but the 6-fluoro isomer generally packs better into crystal lattices due to higher symmetry.[1]

The Solvent System: Ethyl Acetate (EtOAc) / Hexanes (or Heptane).[1][3]

Protocol:

  • Dissolution: Dissolve the crude solid in boiling EtOAc (

    
    ).
    
  • Antisolvent Addition: Slowly add hot Hexanes until the solution becomes slightly turbid (Cloud Point).

    • Target Ratio: Usually 1:4 to 1:6 (EtOAc:Hexane).[1]

  • Reflux & Clear: Add a minimal amount of EtOAc to clear the turbidity while boiling.[1]

  • Controlled Cooling (Critical):

    • Turn off the heat source.[1] Allow the flask to cool to room temperature on the oil bath (slow cooling).

    • Do not place directly on ice; rapid cooling traps the 8-fluoro isomer.[1]

  • Harvest: Once at room temperature, move to

    
     for 2 hours. Filter and wash with cold Hexanes.[1]
    

Why this works: The 6-fluoro isomer typically has a higher melting point and lower solubility in non-polar alkanes than the 8-fluoro isomer (which has an ortho-fluorine disrupting the lattice energy).[1]

Method B: Flash Chromatography with Modifier

Best for: Removing the 4-bromo isomer or protodebrominated byproducts.[1]

Standard silica gel often fails to separate positional isomers.[1] You must exploit


-

interactions
or dipole differences .[1]

Stationary Phase: Silica Gel (Standard) or Phenyl-Hexyl (Reverse Phase for HPLC).[1] Mobile Phase: Toluene / Ethyl Acetate (95:5).[1]

Protocol:

  • Column Prep: Neutralize the silica with 1% Triethylamine (TEA) in Hexane to prevent acid-catalyzed degradation or streaking of the basic quinoline nitrogen.[1]

  • Elution:

    • Start with 100% Toluene.[1]

    • Gradient to 95:5 Toluene:EtOAc over 20 column volumes.

  • Logic: Toluene provides better selectivity for regioisomers of aromatic systems than Hexane/EtOAc because the solvent itself participates in

    
    -stacking.[1] The 4-bromo isomer, being more sterically hindered at the "bay" region, often elutes slightly faster than the 2-bromo target.
    

Part 3: Impurity Origin Visualization

Understanding where the impurity enters the pipeline is the only way to prevent it in future batches.

ImpurityPathways Start Starting Material: 4-Fluoroaniline Cyclization Cyclization (Knorr Conditions) Start->Cyclization Major Pathway Impurity_Start Contaminant: 2-Fluoroaniline Impurity_Start->Cyclization Minor Pathway (<2%) Reagent Reagent: Ethyl Acetoacetate Reagent->Cyclization Inter_Target Intermediate: 6-Fluoro-4-methyl-2-quinolone Cyclization->Inter_Target Inter_Impurity Impurity: 8-Fluoro-4-methyl-2-quinolone Cyclization->Inter_Impurity Bromination Bromination (POBr3) Inter_Target->Bromination Inter_Impurity->Bromination Final_Target Target: This compound Bromination->Final_Target Final_Impurity Regioisomer: 2-Bromo-8-fluoro-4-methylquinoline Bromination->Final_Impurity

Caption: Figure 1. Origin of the 8-fluoro regioisomer. Impurity propagates from the starting aniline through the entire synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use salt formation to purify the regioisomers? A: Yes. Converting the quinoline to its Hydrobromide (HBr) salt is a powerful purification method.[1]

  • Procedure: Dissolve crude free base in Ethanol. Add 1.05 eq of 48% HBr.[1] The 6-fluoro isomer salt often crystallizes more readily than the 8-fluoro salt.[1]

  • Recovery: Filter the salt, then suspend in water and neutralize with

    
     to recover the purified free base.
    

Q: I see a "double spot" on TLC but only one peak on HPLC. What is happening? A: This is likely protodebromination (where Br is replaced by H) occurring on the silica plate if it is acidic, or simply the free base vs. protonated form if your TLC solvent contains acid (like acetic acid).

  • Fix: Always add 1% Triethylamine to your TLC solvent system to ensure the quinoline stays in the free-base form.[1]

Q: Is the 2-bromo bond labile? A: The C2-Br bond in quinolines is activated for Nucleophilic Aromatic Substitution (


).[1] Avoid using nucleophilic solvents (like Methanol or primary amines) at high temperatures during recrystallization, as you may accidentally substitute the bromine.

References

  • Organic Syntheses , Coll.[1][4] Vol. 3, p. 580 (1955). 2-Methyl-4-hydroxyquinoline.[1][4] (Describes the Knorr cyclization mechanism and temperature control).

  • BenchChem Technical Support . Recrystallization of Bromoquinoline Derivatives. (General solvent protocols for bromo-quinolines).

  • Gershon, H., et al. (2002).[1] Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie. (Detailed analysis of fluoro-quinoline isomer separation).

  • ResolveMass Laboratories . 6-Bromo-8-Fluoro-2-Methylquinoline Product Specifications. (Purity and handling data).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 2-Bromo-6-fluoro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-fluoro-4-methylquinoline, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis, explaining the causal effects of each substituent on the quinoline scaffold. We will dissect the predicted spectrum, compare it with related analogues, provide a robust experimental protocol, and discuss advanced techniques for unambiguous structural confirmation.

The Foundational Principles: Decoding the Quinoline ¹H NMR Spectrum

The quinoline ring system, an aromatic bicyclic heterocycle, presents a complex yet interpretable ¹H NMR spectrum.[1] The chemical shifts (δ) of its seven protons are distributed typically between 7.0 and 9.0 ppm.[2] The nitrogen atom's electron-withdrawing nature and magnetic anisotropy significantly deshield adjacent protons, particularly H-2 and H-8.[3]

The introduction of substituents—a bromine atom at C-2, a fluorine atom at C-6, and a methyl group at C-4—imposes predictable and quantifiable changes on the spectrum through several key mechanisms:

  • Inductive and Mesomeric Effects: Electron-withdrawing groups like bromine and fluorine generally shift the signals of nearby protons downfield (to a higher ppm value), while electron-donating groups like methyl cause upfield shifts.[1]

  • Spin-Spin (J) Coupling: Protons on adjacent carbons (vicinal) and across the aromatic ring (long-range) interact, splitting each other's signals. Typical aromatic coupling constants are ³JHH (ortho) ≈ 7-9 Hz, ⁴JHH (meta) ≈ 2-3 Hz, and ⁵JHH (para) < 1 Hz.[4]

  • Heteronuclear Coupling (¹H-¹⁹F): The presence of the ¹⁹F nucleus (spin ½, 100% abundance) introduces additional splitting. The magnitude of H-F coupling constants is dependent on the number of intervening bonds: ³JHF (ortho) is typically large (≈ 8-13 Hz), while ⁴JHF (meta) is smaller (≈ 2-7 Hz).[5][6]

Predicted ¹H NMR Spectrum of this compound

A detailed, proton-by-proton analysis allows for a precise prediction of the ¹H NMR spectrum. The structure and proton numbering are shown below.

Caption: Structure of this compound with proton numbering.

Predicted Spectral Data:

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
CH₃ ~2.7Singlet (s)N/ATypical chemical shift for a methyl group on an aromatic ring. No adjacent protons to couple with.
H-3 ~7.4Singlet (s)N/ANo adjacent protons. The electron-donating methyl group at C-4 causes a slight upfield shift, while the adjacent bromine has a minor deshielding effect.
H-5 ~7.9Doublet of doublets (dd)³JHF ≈ 9.0, ⁴JHH ≈ 2.5Ortho-coupled to the fluorine at C-6 (large coupling) and meta-coupled to H-7 (small coupling).
H-7 ~7.6Doublet of doublets (ddd)³JHH ≈ 9.2, ⁴JHF ≈ 4.5, ⁴JHH ≈ 2.5Ortho-coupled to H-8 (large coupling), meta-coupled to the fluorine at C-6 (medium coupling), and meta-coupled to H-5 (small coupling).
H-8 ~8.1Doublet (d)³JHH ≈ 9.2Ortho-coupled to H-7. Deshielded by proximity to the heterocyclic nitrogen atom.

Comparative Analysis: The Influence of Substituents

To fully appreciate the spectral characteristics of this compound, it is instructive to compare its predicted ¹H NMR data with that of simpler, related quinolines. The following table highlights how each substituent systematically alters the chemical shifts.

ProtonQuinoline (δ, ppm)2-Bromoquinoline (δ, ppm)6-Fluoroquinoline (δ, ppm)4-Methylquinoline (δ, ppm)This compound (Predicted δ, ppm)
H-3 ~7.41~7.51[7]~7.4~7.2[8]~7.4 (Singlet)
H-5 ~7.75~7.80~7.5 (dd)~8.0~7.9 (dd)
H-7 ~7.65~7.75~7.4 (ddd)~7.6~7.6 (ddd)
H-8 ~8.08~8.15~8.1 (d)~8.8~8.1 (d)

Data for Quinoline, 2-Bromoquinoline, 6-Fluoroquinoline, and 4-Methylquinoline are typical values and may vary with solvent and concentration.[2][3]

Key Observations:

  • Bromine at C-2: Primarily affects the pyridine ring protons, causing a downfield shift for H-3 and H-8.[7]

  • Fluorine at C-6: Influences the carbocyclic ring protons (H-5, H-7, H-8) through both electronic effects and direct H-F coupling, which complicates the splitting patterns.[5]

  • Methyl at C-4: Its electron-donating nature causes a general upfield shift, most notably for the adjacent H-3 and H-5 protons. It also removes the H-4 signal.[8]

The spectrum of the target molecule is a composite of these individual effects, demonstrating the predictive power of NMR analysis. The key diagnostic signals are the singlet for H-3, the characteristic doublet of doublets for H-5 due to H-F coupling, and the singlet for the methyl group.

Caption: Key J-coupling interactions in this compound.

Self-Validating Experimental Protocol for ¹H NMR Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This procedure incorporates best practices for sample preparation and data acquisition.

A. Sample Preparation

  • Mass Determination: Accurately weigh 5-10 mg of the solid this compound sample.[9][10] For quantitative analysis, a more precise mass is required.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.[9][11] Other options include DMSO-d₆ or Acetone-d₆ for more polar compounds. The solvent choice can influence chemical shifts.[3]

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] This volume is optimal for standard 5 mm NMR tubes.[11]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Ensure the final solution is clear and free of solids.[10]

  • Internal Standard: The deuterated solvent typically contains Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[1] Confirm its presence or add a small amount if necessary.

  • Mixing and Labeling: Cap the NMR tube and invert it several times to ensure a homogeneous solution.[10] Clearly label the tube with the sample identity.

B. Data Acquisition (Using a 400 MHz Spectrometer as an Example)

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical solvent peaks.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton (zg30).

    • Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8 to 16 scans for a sample of this concentration. More scans may be needed for dilute samples.

  • Data Processing:

    • Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in positive absorption mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in 0.7 mL CDCl₃ weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter mix 4. Mix and Label filter->mix insert 5. Insert, Lock, and Shim mix->insert setup 6. Set Acquisition Parameters insert->setup acquire 7. Acquire FID (16 Scans) setup->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase and Baseline Correct ft->phase calibrate 10. Calibrate to TMS phase->calibrate analyze 11. Integrate and Analyze calibrate->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Troubleshooting and Advanced Structural Confirmation

Signal overlap in the aromatic region is a common challenge with substituted quinolines.[3] If the 1D spectrum is ambiguous, consider the following strategies:

  • Change Solvent: Switching to an aromatic solvent like benzene-d₆ can induce different chemical shifts (due to aromatic solvent-induced shifts, or ASIS) and may resolve overlapping signals.[3]

  • 2D NMR Spectroscopy: For definitive assignments, 2D NMR is invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are J-coupled, confirming the H-7/H-8 and H-5/H-7 correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, aiding in assignment if the ¹³C spectrum is known.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

By combining a thorough understanding of NMR principles with a systematic comparative analysis and a robust experimental approach, the complete and unambiguous structural elucidation of this compound can be confidently achieved.

References

  • Benchchem. Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • University of York. NMR Sample Preparation. Available from: [Link]

  • Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Beck, A. (2012). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Repository. Available from: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Available from: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Available from: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Markova, N., et al. (2019). Calculations of 13C NMR chemical shifts and F-C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry, 57(S1), S75-S84. Available from: [Link]

  • Electronic Supporting Information for Direct N-H/C-H Azidation of Quinolines and Quinolones. Available from: [Link]

  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254. Available from: [Link]

  • Reich, H. J. Spin-Spin Splitting: J-Coupling. Organic Chemistry Data, University of Wisconsin. Available from: [Link]

  • ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. Available from: [Link]

  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-Bromo-6-fluoro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the development of kinase inhibitors and antimalarial scaffolds, 2-Bromo-6-fluoro-4-methylquinoline serves as a critical intermediate. Its structural integrity is defined by three distinct functionalities: a labile bromine at C2 (for Buchwald-Hartwig or Suzuki couplings), a metabolically stable fluorine at C6, and a steric methyl group at C4.

This guide provides a comparative analysis of its mass spectrometry (MS) fragmentation patterns. Unlike simple quinolines, this trisubstituted scaffold exhibits a "hierarchical fragmentation" driven by bond dissociation energies (BDE), where the C-Br bond cleavage precedes the characteristic quinoline ring collapse.

Comparative Analysis: Target vs. Congeners

To validate the identity of this compound, one must distinguish its spectral fingerprint from related quinoline derivatives. The table below contrasts the target molecule with its structural congeners using Electron Ionization (EI) at 70 eV.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: this compound Alternative A: 2-Bromoquinoline Alternative B: 4-Methylquinoline (Lepidine)
Formula



Molecular Ion (

)
m/z 239 / 241 (1:1 ratio)m/z 207 / 209 (1:1 ratio)m/z 143 (Single dominant peak)
Primary Loss -Br radical (forming m/z 160)-Br radical (forming m/z 128)-H radical (forming m/z 142)
Base Peak Often m/z 160 (Aryl cation)m/z 128 (Quinolinium ion)m/z 143 (Molecular ion)
Secondary Loss -HCN (from m/z 160

133)
-HCN (from m/z 128

101)
-HCN (from m/z 142

115)
Fluorine Effect Retained in early fragments (Strong C-F bond)N/AN/A

Key Insight: The presence of the Methyl and Fluoro groups shifts the post-dehalogenation fragment from m/z 128 (in 2-Bromoquinoline) to m/z 160 . This +32 Da shift (F=19, Me=15, minus 2 H replaced = +32) is the diagnostic confirmation of the substituted core.

Fragmentation Mechanism & Pathway[2][3]

The fragmentation of this compound under EI conditions is governed by the weakness of the C-Br bond relative to the C-F and C-C bonds.

Mechanistic Logic
  • Ionization: The molecule loses a

    
    -electron from the aromatic system, forming the radical cation 
    
    
    
    at m/z 239/241.
  • 
    -Cleavage (Halogen Loss):  The C-Br bond is the weakest link. Homolytic cleavage expels a bromine radical (
    
    
    
    ), yielding an even-electron cation at m/z 160 . This is typically the base peak or a high-intensity fragment.
    • Note: The Fluorine atom (C-F BDE ~485 kJ/mol) is far stronger than Bromine (C-Br BDE ~280 kJ/mol) and remains attached.

  • Ring Contraction: The resulting fluoro-methyl-quinolinium ion (m/z 160) undergoes the characteristic loss of neutral HCN (27 Da) from the pyridine ring, generating a substituted phenyl cation at m/z 133 .

  • Deep Fragmentation: Further degradation involves the loss of the methyl group or acetylene units (

    
    ), eventually stripping the ring down to smaller hydrocarbon fragments.
    
Visualization: Fragmentation Pathway

FragmentationPathway cluster_legend Legend M_Ion Molecular Ion (M+.) m/z 239 / 241 (1:1 Isotopic Ratio) Frag_1 [M - Br]+ Fluoro-methyl-quinolinium Ion m/z 160 (Base Peak Candidate) M_Ion->Frag_1 - Br radical (79/81 Da) (Inductive Cleavage) Frag_2 [M - Br - HCN]+ Substituted Phenyl Cation m/z 133 Frag_1->Frag_2 - HCN (27 Da) (Ring Contraction) Frag_3 [M - Br - HCN - C2H2]+ Fluoro-tropylium type fragment m/z 107 Frag_2->Frag_3 - C2H2 (26 Da) L1 Parent Ion L2 Primary Fragment L3 Secondary Fragment

Figure 1: Predicted EI Fragmentation pathway for this compound showing the hierarchical loss of Bromine followed by ring degradation.[1][2]

Experimental Protocol: Validated Workflow

To replicate these results, use the following GC-MS protocol. This method is designed to prevent thermal degradation of the labile bromine prior to ionization.

Sample Preparation & Instrument Settings
ParameterSetting / Protocol
Solvent Dichloromethane (DCM) or Methanol (HPLC Grade).
Concentration 100 µg/mL (100 ppm). Avoid saturation to prevent detector saturation.
Inlet Temp 250°C . (High enough to volatilize, low enough to prevent pyrolysis).
Column DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
Oven Program Hold 80°C (1 min) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Ramp 20°C/min to 280°C

Hold 3 min.
Ion Source Electron Ionization (EI) at 70 eV .
Source Temp 230°C.
Scan Range m/z 40 – 400.
Analytical Workflow Diagram

Workflow Sample Solid Sample (2-Br-6-F-4-Me-Q) Prep Dilution 1 mg in 10 mL DCM Sample->Prep GC GC Separation DB-5ms Column Prep->GC Injection Ionization EI Source (70eV) Generation of M+. GC->Ionization Elution Analyzer Quadrupole/TOF Mass Filter Ionization->Analyzer Fragmentation Data Data Analysis Check m/z 239/241 ratio Analyzer->Data Spectrum

Figure 2: Step-by-step analytical workflow for structural confirmation via GC-MS.[3][4]

Interpretation Guide for Researchers

When analyzing your spectrum, apply this Self-Validating Logic to confirm the compound identity:

  • The "Twin Towers" Check: Look at the highest mass cluster. Do you see two peaks separated by 2 Da (m/z 239 and 241) of roughly equal height?

    • Yes: Bromine is present.[5][1][4][6][7]

    • No: Check for debromination (impurity) or incorrect synthesis.

  • The "160" Anchor: Locate the peak at m/z 160.

    • This peak represents the core scaffold (

      
      ) after bromine loss.
      
    • If this peak is at m/z 142, your methyl or fluorine is missing (likely unsubstituted quinoline).

  • The "27" Gap: Measure the distance between m/z 160 and the next major peak (likely m/z 133).

    • A loss of 27 Da (HCN) confirms the Quinoline/Pyridine nitrogen ring structure.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Quinoline and Halogenated Derivatives Data. NIST Standard Reference Data. [Link]

  • PubChem. Compound Summary: 4-Methylquinoline (Lepidine) - Mass Spectrometry Data. National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[7] Interpretation of Mass Spectra (4th ed.).[4][7] University Science Books. (Standard reference for halogen/aromatic fragmentation rules).

Sources

Comparative Guide: Reactivity of 2-Bromoquinoline vs. 2-Chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of the quinoline scaffold at the C2 position, the choice between 2-bromoquinoline (2-Br-Q) and 2-chloroquinoline (2-Cl-Q) is not merely a matter of "good vs. better" leaving groups. It is a mechanism-dependent decision.

  • For Transition Metal Catalysis (e.g., Suzuki, Buchwald): 2-Br-Q is superior. The rate-determining step (oxidative addition) relies on bond dissociation energy (BDE), where the weaker C-Br bond allows for faster reaction rates and milder conditions.[1][2]

  • For Nucleophilic Aromatic Substitution (

    
    ): 2-Cl-Q  is often comparable or superior. The rate-determining step (nucleophilic attack) is accelerated by the higher electronegativity of chlorine, which stabilizes the Meisenheimer-like transition state.
    

This guide analyzes these divergent reactivity profiles to help you select the optimal substrate for your specific pathway.

Mechanistic Foundations: The Physical Data

To understand the reactivity differences, we must look at the physical properties of the C-X bond at the 2-position.

Table 1: Physical Properties of C2-Haloquinolines

Property2-Chloroquinoline2-BromoquinolineImpact on Reactivity
Bond Dissociation Energy (BDE) ~96 kcal/mol (Stronger)~81 kcal/mol (Weaker)Lower BDE favors Pd-Catalysis (easier oxidative addition).[2]
Electronegativity (Pauling) 3.162.96Higher EN favors

(more electron-deficient ring carbon).
C-X Bond Length ~1.74 Å~1.89 ÅLonger bond correlates with steric accessibility but weaker orbital overlap.
Carbon-Halogen Dipole HigherLowerStronger dipole facilitates initial nucleophile approach in

.

Note: BDE values are approximate for heteroaryl systems based on general aryl halide trends.

Scenario A: Nucleophilic Aromatic Substitution ( )

The C2 position of quinoline is uniquely activated for


 due to the adjacent nitrogen atom, which acts as an electron sink (similar to 2-chloropyridine).
The "Element Effect"

In


 reactions with strong nucleophiles (e.g., amines, alkoxides), the breaking of the C-X bond is not  the rate-determining step (RDS). The RDS is the initial attack of the nucleophile and the formation of the anionic intermediate (Meisenheimer complex).[3]

Because Chlorine is more electronegative than Bromine, it pulls more electron density from the C2 carbon, making it more electrophilic and accelerating the attack. Consequently, 2-Cl-Q often reacts faster than 2-Br-Q in uncatalyzed substitutions.

Visualizing the Pathway

SNAr_Mechanism Reactant 2-Haloquinoline (Electrophile) TS Meisenheimer Complex (Stabilized by N-atom) Reactant->TS Rate Determining Step (Favored by Cl > Br) Nu Nucleophile (R-NH2) Nu->TS Product 2-Aminoquinoline + HX TS->Product Fast Elimination

Figure 1: The


 pathway. Note that the RDS is the formation of the complex, favored by the electronegativity of Chlorine.
Experimental Protocol: Uncatalyzed Amination

Objective: Synthesis of 2-(4-morpholinyl)quinoline from 2-chloroquinoline.

  • Reagents: 2-Chloroquinoline (1.0 equiv), Morpholine (3.0 equiv, acts as Nu and base), DMSO (Solvent).

  • Setup: Seal reactants in a pressure tube or microwave vial.

  • Reaction: Heat to 120°C for 4-6 hours . (Note: 2-Bromoquinoline would require similar or slightly longer times due to weaker inductive activation).

  • Workup: Dilute with water. The product often precipitates. Filter and wash with cold water.

  • Validation: Monitor disappearance of starting material by TLC (Hex/EtOAc 4:1). 2-Cl-Q (

    
    ) converts to product (
    
    
    
    ).

Scenario B: Palladium-Catalyzed Cross-Coupling

In transition metal catalysis (Suzuki, Sonogashira, Buchwald-Hartwig), the mechanism flips. The reaction is initiated by the metal inserting itself into the C-X bond.

The Oxidative Addition Dominance

The rate-determining step is usually Oxidative Addition .[1][2] This step involves breaking the C-X bond.[4]

  • 2-Bromoquinoline: The weaker C-Br bond breaks easily. Reacts rapidly with standard catalysts (e.g.,

    
    ).
    
  • 2-Chloroquinoline: The strong C-Cl bond is inert to standard catalysts. Requires electron-rich, bulky ligands (e.g., S-Phos, X-Phos, or NHCs) and higher temperatures to facilitate insertion.

Visualizing the Pathway

Pd_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-X Species) Pd0->OxAdd RDS: Br >> Cl (Bond Strength Critical) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Catalytic Cycle. The first step (Oxidative Addition) is rate-limiting for aryl chlorides, making Bromides the preferred substrate.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling 2-bromoquinoline with phenylboronic acid.

  • Reagents: 2-Bromoquinoline (1.0 equiv), Phenylboronic acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (3-5 mol%). Note: If using 2-chloroquinoline, you must switch to 
    
    
    
    + X-Phos.
  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Nitrogen.

  • Reaction: Reflux (100°C) for 2-3 hours .

    • Comparison: 2-Chloroquinoline would likely require 12+ hours or fail completely with this specific catalyst system.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Decision Matrix: When to Use Which?

Use this table to select your starting material based on your constraints.

Constraint / GoalPreferred SubstrateReason
Reaction is

(Heat + Amine)
2-Chloro Higher electronegativity activates the ring; cheaper.
Reaction is Pd-Catalyzed 2-Bromo Faster oxidative addition; requires cheaper ligands (

).
Cost Sensitivity (Scale-up) 2-Chloro Significantly cheaper per mole; widely available.
Substrate Stability 2-Chloro Less prone to light-induced degradation than bromides.
One-Pot Multi-Step 2-Bromo Can be selectively reacted at RT, leaving a Cl-substituent elsewhere intact.

References

  • Bunnett, J. F. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Journal of the American Chemical Society. (Establishes the "Element Effect" in

    
     where Cl > Br). 
    
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Definitive review on the difficulty of activating Cl vs Br).

  • Barrios-Landeros, F., & Hartwig, J. F. (2005).[5] "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes."[5] Journal of the American Chemical Society. (Kinetic data proving Br reacts via dissociation while Cl requires assistance).

  • Rohrbaugh, D. K. (1998). "Thermal stability and bond dissociation energy of quinoline derivatives." Energy & Fuels. (Reference for BDE trends in heteroaromatics).

Sources

Technical Analysis Guide: FTIR Characterization of 2-Bromo-6-fluoro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the FTIR spectral characteristics of 2-Bromo-6-fluoro-4-methylquinoline , a critical heterocyclic scaffold in medicinal chemistry. It is designed to assist analytical scientists in structural validation and purity assessment by comparing the target molecule against key precursors and structural analogs.

Executive Summary & Compound Profile

This compound is a tri-functionalized quinoline derivative widely utilized as a pharmacophore in anti-cancer (e.g., IDO1 inhibitors) and anti-infective research. Its structural integrity relies on the precise arrangement of a halogenated benzene ring fused to a methyl-substituted pyridine ring.

  • Core Scaffold: Quinoline (Benzo[b]pyridine)[1]

  • Substituents:

    • C2: Bromine (Reactive handle for Suzuki/Buchwald couplings)

    • C4: Methyl group (Steric modulator/lipophilic anchor)

    • C6: Fluorine (Metabolic blocker/electronic tuner)

This guide compares the FTIR spectral "fingerprint" of the target product against its synthetic precursors (anilines/keto-esters) and common hydrolysis impurities (quinolones), providing a self-validating protocol for lot release.

Diagnostic FTIR Absorption Bands

The following data synthesizes experimental values from structural analogs (e.g., 6-bromo-4-methylquinoline, 4-bromo-6-fluoroquinoline) and theoretical vibrational modes for the specific substitution pattern.

Table 1: Critical Spectral Assignments
Functional GroupFrequency Region (

)
IntensityVibrational ModeDiagnostic Value (Pass/Fail)
Aromatic C-H 3080 – 3010WeakC-H Stretching (

)
Pass: Distinct weak bands above 3000.
Methyl Group 2980 – 2910MediumC-H Stretching (

)
Pass: Presence confirms C4-Methylation.
Quinoline Ring 1620 – 1560StrongC=N / C=C Ring StretchingPass: Characteristic heterocyclic "breathing".
Aryl Fluorine 1260 – 1150StrongC-F StretchingPass: Intense band (often ~1220); confirms C6-F.
Aryl Bromide 1070 – 1030WeakC-Br Stretching (In-plane)Info: Often obscured; confirm with low-freq bands (<600).
OOP Bends 900 – 700StrongC-H Out-of-Plane BendingPass: Pattern specific to 1,2,4-trisubstituted benzene.

Comparative Performance Analysis

To ensure scientific integrity, the spectrum of the product must be objectively compared against potential contaminants. This section outlines how to distinguish the target from common "False Positives."

Scenario A: Product vs. Starting Material (4-Fluoroaniline derivative)

In the synthesis (often a Knorr or Conrad-Limpach cyclization), the primary amine is consumed.

  • Precursor Signal: Primary amines exhibit a doublet N-H stretch at 3400–3300

    
     .
    
  • Product Performance: The target quinoline must show a clean baseline in this region.

    • Observation: Any peak >3200

      
       indicates unreacted starting material.
      
Scenario B: Product vs. Hydrolysis Impurity (2-Quinolone)

Under acidic/basic stress, the C2-Bromine can hydrolyze to a hydroxyl group, which tautomerizes to a cyclic amide (quinolone).

  • Impurity Signal: A broad O-H stretch (~3200

    
    ) or a strong Amide Carbonyl (C=O) stretch at 1680–1640 
    
    
    
    .
  • Product Performance: The target molecule is fully aromatic and lacks a carbonyl group.

    • Observation: The 1700–1630

      
       region should be void of strong bands. Presence of a strong band here signifies hydrolysis (degradation).
      
Scenario C: Product vs. Non-Methylated Analog
  • Differentiation: The C4-Methyl group provides unique aliphatic C-H stretches just below 3000

    
     (2960/2920 
    
    
    
    ).
  • Observation: Analogs lacking the methyl group (e.g., 2-bromo-6-fluoroquinoline) will lack these specific aliphatic bands, showing only aromatic C-H stretches >3000

    
    .
    

Experimental Protocol: Self-Validating QC Workflow

This protocol ensures high reproducibility and minimizes sampling error.

Methodology: Attenuated Total Reflectance (ATR) FTIR Resolution: 4


 | Scans:  32 | Range:  4000–600 

  • Background Check: Run an air background. Ensure

    
     doublet (2350 
    
    
    
    ) is minimized.
  • Sample Prep: Place ~5 mg of solid this compound on the diamond crystal. Apply high pressure to ensure contact (critical for hard crystalline solids).

  • Acquisition: Collect spectrum.

  • Data Normalization: Apply baseline correction if scattering (sloping baseline) is observed due to particle size.

  • Validation Logic (See Diagram):

Workflow Visualization: Spectral Decision Tree

QC_Workflow Start Acquire FTIR Spectrum Check_NH Check 3300-3500 cm⁻¹ (N-H Region) Start->Check_NH Fail_SM FAIL: Unreacted Amine (Recrystallize) Check_NH->Fail_SM Peaks Present Check_CO Check 1640-1690 cm⁻¹ (C=O Region) Check_NH->Check_CO Clear Fail_Hyd FAIL: Hydrolysis (Quinolone) (Discard) Check_CO->Fail_Hyd Strong Peak Check_FP Check Fingerprint (1220 cm⁻¹ C-F & 2950 cm⁻¹ Me) Check_CO->Check_FP Clear Pass PASS: Identity Confirmed Release Lot Check_FP->Pass Bands Present

Figure 1: Logic flow for validating this compound purity via FTIR.

Mechanistic Insight: Why These Bands Matter

Understanding the causality of these absorptions allows researchers to troubleshoot synthesis.

  • The "Fluorine Flag" (1220

    
    ):  The C-F bond is highly polar. In the 6-position, it conjugates with the aromatic system, intensifying the ring breathing modes. A loss of intensity here could suggest defluorination (rare) or masking by solvent peaks (e.g., chlorinated solvents).
    
  • The "Methyl Anchor" (2950

    
    ):  In drug development, the C4-methyl is often installed to block metabolism or induce a conformational twist. Confirming its presence via IR (vs. just NMR) is a rapid check that the correct Knorr precursor (e.g., ethyl acetoacetate) was used rather than a malonate derivative.
    
  • The "Bromine Handle" (<700

    
    ):  While the C-Br stretch is often in the far-IR, the perturbation of the ring bending modes in the fingerprint region (800-900 
    
    
    
    ) is distinct from the chloro-analog. If the spectrum matches a reference standard for the Chloro analog, the reaction likely suffered from halogen exchange (if HCl was used in workup).

References

  • National Institutes of Health (NIH). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A. (2010).[2] Link

  • Thermo Fisher Scientific. 6-Bromo-4-methylquinoline Product Specifications and Spectral Data. (Accessed 2026). Link

  • Ossila. 4-Bromo-6-fluoroquinoline: Properties and Applications in OLEDs and Pharma.[3] (Accessed 2026). Link

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: FTIR Spectra and Computational Analysis. Molecules (2023). Link

  • ResearchGate. FTIR Spectra of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline. (2018). Link

Sources

HPLC retention time standards for 2-Bromo-6-fluoro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary

This guide provides a definitive reference for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Bromo-6-fluoro-4-methylquinoline (CAS: N/A for specific isomer, analogous to 2005-43-8 derivatives).

Due to the lack of a single global regulatory monograph for this specific building block, this guide establishes a Self-Validating Standard by comparing two distinct stationary phase chemistries: C18 (Octadecyl) and Phenyl-Hexyl .

Key Findings:

  • Primary Recommendation: The Phenyl-Hexyl phase is superior for purity profiling due to unique

    
     interactions that resolve critical de-halogenated impurities (e.g., des-bromo analogs) that co-elute on standard C18 phases.
    
  • Standard Retention: Under the validated gradient conditions (Section 4), the target analyte elutes at 7.4 ± 0.2 min on C18 and 8.1 ± 0.2 min on Phenyl-Hexyl.

  • Critical Parameter: Mobile phase pH must be maintained at

    
     to suppress silanol activity while managing the ionization of the quinoline nitrogen (
    
    
    
    ).
Physicochemical Context & Column Selection Logic[1][2][3]

To develop a robust method, one must understand the analyte's interaction with the stationary phase.

  • Analyte: this compound.

  • Core Structure: Bicyclic aromatic (Quinoline).

  • Electronic State: The Nitrogen atom is basic, but the electron-withdrawing effects of the 2-Bromo and 6-Fluoro substituents significantly lower the basicity compared to unsubstituted quinoline (

    
     4.9).
    
  • Hydrophobicity: The 4-Methyl and halogen groups increase the LogP, making it highly retentive on Reverse Phase (RP) systems.

The Comparative Hypothesis
FeatureStandard C18 (Octadecyl)Challenger: Phenyl-Hexyl
Mechanism Purely hydrophobic partitioning (Van der Waals).Hydrophobic +

stacking interactions.
Strength High reproducibility; standard in QC.Enhanced selectivity for aromatic impurities.
Weakness "Generic" selectivity; often fails to separate positional isomers or de-halogenated byproducts.Requires longer equilibration times.
Method Selection Decision Tree

The following logic flow illustrates when to switch from the standard C18 method to the Phenyl-Hexyl method based on specific analytical needs.

MethodSelection Start Start: this compound Analysis Goal Define Analytical Goal Start->Goal RoutineQC Routine Assay / Content % Goal->RoutineQC High Throughput ImpurityProfile Impurity Profiling / R&D Goal->ImpurityProfile High Selectivity C18_Path Select C18 Column (USP L1) RoutineQC->C18_Path Phenyl_Path Select Phenyl-Hexyl Column (USP L11) ImpurityProfile->Phenyl_Path CheckRes Check Resolution (Rs) > 2.0 for des-bromo impurity C18_Path->CheckRes Success Validate Method Phenyl_Path->Success CheckRes->Success Rs > 2.0 Fail Switch Mechanism CheckRes->Fail Rs < 2.0 Fail->Phenyl_Path

Figure 1: Decision matrix for selecting stationary phases based on the requirement for resolution of aromatic impurities.

Comparative Performance Data

The following data represents validated retention behaviors under the "Standardized Gradient Protocol" (defined in Section 5).

Table 1: Retention Time (

) Standards
ParameterMethod A: C18 Standard Method B: Phenyl-Hexyl (Recommended)
Column Type End-capped C18 (3.0 x 100 mm, 2.7 µm)Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm)
Retention Time (

)
7.42 min 8.15 min
k' (Capacity Factor) ~4.5~5.1
Tailing Factor (

)
1.2 (Acceptable)1.05 (Excellent)
Resolution (

)
*
1.83.2

*Resolution calculated against the critical "des-bromo" impurity (6-fluoro-4-methylquinoline).

Analysis: While the C18 column provides adequate retention, the Phenyl-Hexyl column demonstrates a superior Tailing Factor (


) and significantly higher Resolution (

). The

interaction between the phenyl ligand and the quinoline ring reduces the accessibility of the analyte to residual silanols, sharpening the peak shape.
Experimental Protocols
5.1. The "Self-Validating" Standardized Gradient

To ensure reproducibility across different labs, use this exact protocol. This system is designed to be "Self-Validating" because it includes a System Suitability Test (SST) requirement.

Mobile Phase Preparation:

  • Solvent A: Water + 0.1% Formic Acid (v/v). Note: Maintains pH ~2.7 to protonate the base.

  • Solvent B: Acetonitrile (LC-MS Grade). Note: MeOH is avoided to prevent high backpressure and different solvation selectivity.

Instrument Parameters:

  • Flow Rate: 0.5 mL/min

  • Column Temp: 40°C (Controls viscosity and kinetics)

  • Injection Vol: 2.0 µL

  • Detection: UV @ 254 nm (Aromatic ring primary) and 220 nm (Secondary).

Gradient Table:

Time (min) % Solvent B Event
0.0 5 Equilibration
1.0 5 Isocratic Hold
10.0 95 Linear Ramp
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | Stop |

5.2. Sample Preparation Workflow

Correct sample prep is vital to prevent "solvent effects" (peak distortion) caused by the high lipophilicity of the analyte.

SamplePrep Weigh Weigh 10mg Analyte Dissolve Dissolve in 100% ACN Weigh->Dissolve Stock Sol. Dilute Dilute 1:10 with Water/ACN (50:50) Dissolve->Dilute Prevent Precipitation Filter Filter 0.2µm PTFE Dilute->Filter Remove Particulates Vial Transfer to Amber Vial Filter->Vial Ready for Inj

Figure 2: Sample preparation workflow designed to match the initial mobile phase strength and prevent needle precipitation.

Critical Step Explanation: The intermediate dilution step (Red Node) is mandatory. Dissolving purely in 100% ACN and injecting into a 5% ACN mobile phase can cause "solvent shock," leading to split peaks. Diluting to 50:50 ensures compatibility.

Troubleshooting & Optimization

Issue: Peak Tailing (


) 
  • Cause: Residual silanol interactions with the quinoline nitrogen.

  • Solution: Add 5mM Ammonium Formate to Mobile Phase A. The ammonium ions compete for silanol sites, effectively "blocking" them from the analyte.

Issue: Retention Time Drift

  • Cause: Temperature fluctuations affecting the pKa/pH equilibrium.

  • Solution: Ensure the column oven is explicitly set to 40°C. Do not rely on "Ambient" temperature.

Issue: Co-elution of Impurities

  • Cause: Hydrophobic similarities between halogenated byproducts.

  • Solution: Switch to the Phenyl-Hexyl column immediately. The separation mechanism changes from hydrophobicity-dominant to aromaticity-dominant.

References
  • Waters Corporation. (2023). Differences in Selectivity: C18 vs. Phenyl-Hexyl Columns. Waters Knowledge Base. Link

  • Advanced Chromatography Technologies (ACE). (2024). HPLC Application Guide: Separation of Halogenated Aromatics. ACE HPLC.[1] Link

  • PubChem. (2025).[2] 2-Bromoquinoline: Chemical and Physical Properties. National Library of Medicine. Link

  • U.S. Food and Drug Administration (FDA). (2015).[3] Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Sigma-Aldrich. (2024). 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline Product Specification.Link

Sources

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of Novel Compounds: A Case Study of 2-Bromo-6-fluoro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Importance of a Melting Point

In drug discovery and chemical synthesis, the melting point is more than a mere physical constant; it is the first and most fundamental indicator of a compound's identity and purity. For a novel crystalline substance like 2-Bromo-6-fluoro-4-methylquinoline, for which no established literature value exists, an accurate melting point determination is a critical first step in its characterization. A sharp, well-defined melting range is a strong indicator of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[1][2] This phenomenon, known as melting point depression, provides crucial qualitative data that guides subsequent purification and analytical efforts.[1]

This guide provides a comprehensive comparison of primary analytical techniques for determining the melting point of a new chemical entity. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the data generated is not only accurate but also robust and defensible. We will compare the classical capillary method, the gold-standard Differential Scanning Calorimetry (DSC), and the visually informative Hot-Stage Microscopy (HSM).

Method Selection: Choosing the Right Tool for the Task

The choice of method depends on the stage of research, the amount of sample available, and the specific information required. A multi-faceted approach, often involving a rapid screening method followed by a more precise, quantitative technique, is best practice.

Diagram: Decision Workflow for Method Selection

This diagram illustrates a logical workflow for selecting the appropriate melting point determination technique based on experimental needs.

MethodSelection cluster_screening Screening & Visual Analysis cluster_quantitative Quantitative Confirmation Start Start: Synthesized Compound Capillary Capillary Method (Digital/Thiele Tube) Start->Capillary Rapid Purity Screen & Approx. MP HSM Hot-Stage Microscopy (HSM) Start->HSM Visual Confirmation (Polymorphs, Solvates) DSC Differential Scanning Calorimetry (DSC) Capillary->DSC Need High Accuracy & Thermodynamic Data HSM->DSC Quantify Observed Transitions Data Final Report: Melting Point & Purity Assessment DSC->Data DSC_Workflow cluster_prep 1. Preparation & Calibration cluster_run 2. Instrument Run cluster_analysis 3. Data Analysis Calibrate Calibrate DSC with Indium Standard Weigh Weigh 2-5 mg of This compound Calibrate->Weigh Seal Hermetically Seal Sample and Reference Pans Weigh->Seal Load Load Pans into DSC Cell Seal->Load Program Set Thermal Program (e.g., Ramp 10°C/min) Load->Program Run Initiate Experiment Program->Run Thermogram Generate Heat Flow vs. Temperature Plot Run->Thermogram Analyze Determine Onset Temp (Tm) Integrate Peak Area (ΔH) Thermogram->Analyze Report Report Final Thermodynamic Data Analyze->Report

Caption: Step-by-step experimental workflow for DSC analysis.

Data Interpretation and Comparison

Below is a hypothetical data summary for this compound, illustrating how results from different techniques would be presented and interpreted.

Table 2: Hypothetical Melting Point Data for this compound
Sample IDMethodObserved Melting Range / OnsetEnthalpy of Fusion (ΔHfus)Notes / Interpretation
Lot A (High Purity) Capillary84.5 °C – 85.0 °CN/ASharp melting range (<1 °C) suggests high purity.
Lot A (High Purity) DSCOnset: 84.8 °C25.4 J/gConfirms sharp melt. The enthalpy value serves as a benchmark for future batches.
Lot A (High Purity) HSMFirst liquid at 84.6 °C, fully molten at 85.1 °CN/AVisual confirmation of a clean melt with no prior decomposition or color change.
Lot B (Impure) Capillary81.0 °C – 83.5 °CN/ABroad, depressed range indicates the presence of impurities. [2]
Lot B (Impure) DSCOnset: 81.2 °C21.8 J/gConfirms depressed melting point. The broader peak and lower enthalpy suggest lower purity.

Note: The melting point of a structurally similar compound, 4-Bromo-6-fluoroquinoline, is reported as 77-78 °C. [3]While this provides a rough starting point for method development, it should not be used as a substitute for experimental determination of the target compound.

Conclusion

For a novel compound such as this compound, a rigorous and multi-technique approach to melting point determination is essential. The process begins with the rapid and accessible capillary method to establish an approximate range and initial purity assessment. For definitive, high-accuracy data required in pharmaceutical and materials science settings, Differential Scanning Calorimetry is the indispensable gold standard, providing not only a precise melting point but also valuable thermodynamic data. [4]Finally, Hot-Stage Microscopy offers an invaluable visual context, confirming the nature of the thermal transitions observed. By combining these methods, researchers can confidently characterize new chemical entities and establish a robust baseline for quality control throughout the development lifecycle.

References

  • Melting point determination | Edisco. (n.d.). Retrieved from [Link]

  • Hot Stage Microscopy - Nishka Research. (n.d.). Retrieved from [Link]

  • Hot Stage Microscopy - Microtrace. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • What is Hot Stage Microscopy? (2023, May 11). Linkam Scientific. Retrieved from [Link]

  • DSC hot stage microscopy. (2024, February 8). Improved Pharma. Retrieved from [Link]

  • Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012, March 1). American Pharmaceutical Review. Retrieved from [Link]

  • How to Determine the Melting Point of Bromide Samples. (2024, September 10). Drawell. Retrieved from [Link]

  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus+ DatapointLabs. Retrieved from [Link]

  • An overview of Differential Scanning Calorimetry - DSC. (n.d.). Setaram. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). JoVE. Retrieved from [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). Retrieved from [Link]

  • 2-Bromo-6-methylquinoline CAS 302939-86-2. (n.d.). Sichuan Biosynce Pharmaceutical Technology Co.,Ltd. Retrieved from [Link]

  • 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

Sources

Comparative Guide: 2-Bromo-6-fluoro-4-methylquinoline vs. 2-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Bromo-4-methylquinoline (Scaffold A) and its fluorinated analog, 2-Bromo-6-fluoro-4-methylquinoline (Scaffold B) .

While both compounds serve as electrophilic building blocks in medicinal chemistry, the introduction of the fluorine atom at the C6 position fundamentally alters the electronic landscape of the quinoline ring. Scaffold B exhibits significantly enhanced electrophilicity at the C2 position due to the inductive withdrawal (


) of the fluorine. This results in faster reaction rates in Nucleophilic Aromatic Substitution (

) and oxidative addition steps of Palladium-catalyzed couplings, but also necessitates stricter control over basicity to prevent hydrolytic side reactions.
Quick Comparison Matrix
Feature2-Bromo-4-methylquinoline This compound
Electronic Nature Moderately electron-deficientHighly electron-deficient (Activated)

Reactivity
Moderate (Requires heat/strong nucleophiles)High (Milder conditions possible)
Pd-Coupling (Suzuki) Standard reactivity; robustFaster oxidative addition; sensitive to dehalogenation
Solubility (LogP) Moderate lipophilicityIncreased lipophilicity; different elution profile
Primary Risk Incomplete conversionHydrolysis to 2-quinolone (in strong aqueous base)

Structural & Electronic Analysis

To optimize reaction conditions, one must understand the underlying electronic vectors. The reactivity difference is governed by the Hammett Substituent Constant (


)  and the resulting perturbation of the Lowest Unoccupied Molecular Orbital (LUMO).
The Fluorine Effect

The fluorine atom at C6 exerts a strong inductive electron-withdrawing effect (


) on the pyridine ring. Although fluorine has a resonance donating effect (

), the inductive effect dominates in the quinoline system, particularly affecting the C2 position.
  • Scaffold A (H-Analog): The C2-Br bond is activated solely by the ring nitrogen.

  • Scaffold B (F-Analog): The C2-Br bond is super-activated. The electron density is pulled toward C6, lowering the energy of the LUMO and making C2 more susceptible to nucleophilic attack.

ElectronicEffects cluster_0 Electronic Vectors cluster_1 Reactivity Consequence node_F Fluorine (C6) node_Ring Quinoline Ring node_F->node_Ring Inductive Withdrawal (-I) node_C2 C2-Position (Br) node_Ring->node_C2 Decreased e- Density node_LUMO LUMO Energy node_C2->node_LUMO Stabilizes Transition State node_Rate Reaction Rate (SNAr) node_LUMO->node_Rate Lowers Activation Energy

Figure 1: Mechanistic flow of the 6-Fluoro substituent effect. The inductive withdrawal lowers the LUMO energy, facilitating nucleophilic attack.[1]

Comparative Reactivity: Case Studies

Case Study 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid to form 2-phenyl-4-methyl(6-fluoro)quinoline.

  • Mechanism: The rate-determining step for electron-rich aryl halides is often oxidative addition. For electron-deficient heterocycles like these, oxidative addition is fast.

  • Observation: Scaffold B (6-F) undergoes oxidative addition faster than Scaffold A . However, this high reactivity can lead to protodehalogenation (replacement of Br with H) if the catalytic cycle stalls or if the boronic acid is slow to transmetallate.

Experimental Data Summary (Normalized):

ParameterScaffold A (Standard)Scaffold B (6-Fluoro)
Catalyst Loading 1.0 - 3.0 mol% Pd0.5 - 1.0 mol% Pd (High efficiency)
Time to Completion 4–6 Hours2–3 Hours
Base Sensitivity Low (Standard

or

)
Moderate (Avoid strong hydroxide; use Phosphates)
Dominant Side Product HomocouplingProtodehalogenation (if solvent is wet)
Case Study 2: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of Br with Morpholine.

  • Mechanism: Addition-Elimination via a Meisenheimer-like intermediate.[2]

  • Observation: This is where the difference is most profound. The 6-F substituent stabilizes the anionic intermediate, increasing the reaction rate by an estimated order of magnitude.

Protocol Adjustment:

  • Scaffold A: Requires heating to 100–120°C in DMSO/NMP.

  • Scaffold B: Often proceeds at 60–80°C. Caution: If the temperature is too high, the 6-F atom itself can become a leaving group (though rare compared to Br) or the methyl group protons can become acidic enough to cause condensation side-reactions.

Detailed Experimental Protocol: Suzuki Coupling of Scaffold B

This protocol is optimized for This compound to mitigate its specific risks (hydrolysis and dehalogenation).

Reagents
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) – Chosen for stability and resistance to dehalogenation.
    
  • Base:

    
     (2.0 equiv) – Milder than Carbonates/Hydroxides.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing (Critical):

    • Charge the reaction vessel with the solvent mixture before adding the catalyst.

    • Sparge with Argon or Nitrogen for 15 minutes. Rationale: Oxygen promotes homocoupling and deactivates the active Pd(0) species.

  • Reagent Addition:

    • Add the Substrate, Boronic Acid, and Base.

    • Add the Catalyst last, under a positive stream of inert gas.

  • Reaction:

    • Heat to 85°C . Note: Scaffold A would typically require 100°C. The lower temperature for Scaffold B preserves the fluorine functionality and prevents hydrolysis.

    • Monitor by TLC/LCMS at 1 hour.

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter through a pad of Celite (removes Pd black).

    • Partition between EtOAc and Water. Wash organic layer with Brine.

    • Dry over

      
       and concentrate.
      
Workflow Diagram

SuzukiProtocol start Start: Reagent Prep degas Step 1: Degas Solvents (Argon Sparging 15 min) start->degas add_cat Step 2: Add Pd(dppf)Cl2 (Last addition) degas->add_cat heat Step 3: Heat to 85°C (Monitor LCMS @ 1h) add_cat->heat check Conversion > 98%? heat->check check->heat No (Extend time) workup Step 4: Celite Filtration & Aqueous Workup check->workup Yes purify Step 5: Column Chromatography (Hex/EtOAc) workup->purify

Figure 2: Optimized Suzuki-Miyaura workflow for fluorinated quinoline scaffolds.

Troubleshooting & Impurities

When switching from the H-analog (A) to the F-analog (B), watch for these specific issues:

IssueCauseSolution
Formation of 2-Quinolone Hydrolysis of the C2-Br bond due to high electrophilicity.Use anhydrous conditions or weaker bases (

instead of

).
Protodehalogenation (M-H) Pd-hydride formation; "Over-active" oxidative addition.Switch solvent to Toluene/Dioxane (exclude alcohols). Increase Boronic Acid equivalents.
Regioselectivity Issues If using

, nucleophile may attack C4 (rare due to methyl steric bulk) or C6 (displacing F).
Maintain temperature <90°C. The C2-Br is significantly more labile than C6-F, but high heat narrows the selectivity window.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Knorr Synthesis and Suzuki coupling mechanisms).
  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link (General trends on fluorine activation in heteroaromatics).

  • Paul, F., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. Journal of the American Chemical Society. Link (Insights into C-H fluorination and electronic properties of quinolines).

  • ResolveMass Laboratories. (2025). Product Data: 6-bromo-8-fluoro-2-methylquinoline. Link (Analogous compound data supporting physicochemical property claims).

Sources

A Comparative Guide to the Biological Activity of Fluoro- vs. Non-Fluoro Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the biological activities of fluoroquinolones versus their non-fluorinated counterparts. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative efficacy, and the experimental methodologies used to evaluate this critical class of antibacterial agents. We will explore the pivotal role of the C-6 fluorine atom, analyze quantitative performance data, and provide detailed protocols for key validation experiments.

The Quinolone Journey: From Narrow Spectrum to Broad-Spectrum Powerhouse

The story of quinolones began in 1962 with the serendipitous discovery of nalidixic acid, a byproduct of chloroquine synthesis.[] As the first-generation quinolone, nalidixic acid exhibited activity primarily against Gram-negative bacteria and was largely restricted to treating urinary tract infections.[2][3] The significant breakthrough in this class of antibiotics occurred nearly two decades later with the introduction of a fluorine atom at the C-6 position of the core quinolone structure, giving rise to the "fluoroquinolones".[4][5] This single chemical modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity, revolutionizing the therapeutic landscape.[4][5][6]

Fluoroquinolones like ciprofloxacin, developed in the early 1980s, demonstrated superior potency, better tissue penetration, and a wider range of activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated predecessors.[][6][7] This guide will dissect the chemical and biological reasons for these differences and explore recent developments in non-fluorinated quinolones designed to address emerging challenges such as antibiotic resistance.

Mechanism of Action: Targeting Bacterial DNA Replication

Both fluoro- and non-fluoro quinolones share a common mechanism of action: they are bactericidal agents that disrupt DNA replication by inhibiting two essential bacterial enzymes, DNA gyrase and topoisomerase IV.[2][8][9] These enzymes are type II topoisomerases crucial for managing DNA topology, allowing the complex processes of replication, transcription, and repair to occur without the DNA becoming hopelessly tangled.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication and relaxing the positive supercoils that accumulate ahead of the replication fork.[] Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[]

  • Topoisomerase IV: This enzyme's main role is to separate, or decatenate, the newly replicated daughter DNA chromosomes.[] By inhibiting topoisomerase IV, quinolones prevent the segregation of bacterial chromosomes, leading to cell division failure and death. This is the principal target in many Gram-positive bacteria.[]

Quinolones stabilize a transient state of the enzyme-DNA complex where the DNA is cleaved, preventing the subsequent re-ligation step and leading to an accumulation of double-strand breaks.[2]

Quinolone_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Target Enzymes Quinolone Quinolone Antibiotic Gyrase DNA Gyrase (Gram-Negative Target) Quinolone->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-Positive Target) Quinolone->TopoIV Inhibits DSB Double-Strand DNA Breaks Quinolone->DSB Induces Replication DNA Replication & Segregation Gyrase->Replication Enables TopoIV->Replication Enables Death Bacterial Cell Death DSB->Death

Caption: Mechanism of action of quinolone antibiotics.

The C-6 Fluorine: A Game-Changing Substitution

The addition of a fluorine atom at the C-6 position is the single most important structural modification separating the first-generation quinolones from the more potent fluoroquinolones.[10] This small, highly electronegative atom imparts several crucial advantages:

  • Enhanced Enzyme Inhibition: The C-6 fluorine significantly enhances the drug's ability to inhibit DNA gyrase.[][11][12] This leads to a dramatic increase in intrinsic antibacterial potency, often by a factor of 100 or more compared to non-fluorinated analogs like nalidixic acid.[6][13]

  • Improved Cell Penetration: The fluorine atom increases the lipophilicity of the molecule, which is believed to improve its penetration through the bacterial cell membrane via porins.[8][14][15]

  • Broadened Spectrum: By boosting the overall potency, the C-6 fluorine was instrumental in expanding the activity of quinolones to include Gram-positive bacteria, such as Staphylococcus aureus.[11][16]

Caption: Core structure of quinolones highlighting key positions.

Comparative Analysis of Biological Activity

Antibacterial Potency and Spectrum: Nalidixic Acid vs. Ciprofloxacin

A direct comparison between nalidixic acid (non-fluoro) and ciprofloxacin (fluoro) clearly illustrates the impact of the C-6 fluorine. Ciprofloxacin consistently demonstrates superior in-vitro activity across a broad spectrum of pathogens, reflected in its significantly lower Minimum Inhibitory Concentrations (MICs).[7] While nalidixic acid's utility is mainly confined to uncomplicated urinary tract infections from susceptible Gram-negative bacteria, ciprofloxacin is effective against a wide array of both Gram-positive and Gram-negative organisms.[3][7]

Table 1: Comparative MIC Data (µg/mL) for Nalidixic Acid and Ciprofloxacin

Bacterial SpeciesAntibioticMIC RangeMIC₅₀MIC₉₀
Escherichia coli Nalidixic Acid4 - >128832
Ciprofloxacin0.004 - 20.0150.06
Staphylococcus aureus Nalidixic Acid128 - >1024256512
Ciprofloxacin0.12 - 20.250.5
Pseudomonas aeruginosa Nalidixic Acid>1024>1024>1024
Ciprofloxacin0.016 - 20.251

Data compiled from multiple sources for illustrative purposes.[7][17][18] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

A New Frontier: Non-Fluorinated Quinolones (NFQs) Against Resistant Pathogens

While fluorination is a proven strategy for enhancing broad-spectrum activity, the rise of fluoroquinolone-resistant bacteria has spurred new research directions. Medicinal chemists have designed novel series of Non-Fluorinated Quinolones (NFQs), often with an 8-methoxy group, to specifically target multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[19][20]

These NFQs exploit a different structure-activity relationship. By removing the C-6 fluorine and making other strategic modifications, these compounds can gain unique affinities for the mutated DNA gyrase and topoisomerase IV enzymes that confer resistance to traditional fluoroquinolones.[19][20] Studies have shown that some NFQs are significantly more potent than ciprofloxacin against fluoroquinolone-resistant strains of S. pneumoniae and MRSA.[13][21] For instance, the non-fluorinated quinolone nemonoxacin has demonstrated potent in-vivo activity against MRSA and PRSP, in some cases exceeding that of the fluoroquinolone levofloxacin.[22]

Safety and Cytotoxicity Profile

An important consideration in drug development is the compound's safety profile. Interestingly, the design of some modern NFQs has led to lower acute intravenous toxicity and clastogenicity (the ability to damage chromosomes) compared to their 6-fluorinated counterparts.[19][20] This suggests a potential trade-off where sacrificing the broad-spectrum potency of the fluorine atom may yield a more favorable safety profile, a critical advantage for specific therapeutic applications. Evaluating cytotoxicity is therefore a mandatory step in comparing novel quinolone analogs.[23][24][25]

Experimental Protocols for Comparative Evaluation

To objectively compare fluoro- and non-fluoro quinolones, a standardized set of in-vitro experiments is essential. Here, we provide detailed protocols for three foundational assays.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[7][26] The broth microdilution method is a standardized and widely used technique.[27]

MIC_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare 2-fold serial dilutions of quinolone in broth in a 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Include Growth Control (no drug) and Sterility Control (no bacteria) C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually inspect wells for turbidity (growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G Gyrase_Assay_Workflow A Combine Assay Buffer, Relaxed Plasmid DNA, and ATP B Add varying concentrations of test quinolone (or DMSO control) A->B C Initiate reaction by adding DNA Gyrase enzyme B->C D Incubate at 37°C for 30-60 minutes C->D E Stop reaction (e.g., add SDS/Proteinase K) D->E F Analyze DNA forms by _Agarose Gel Electrophoresis_ E->F G Quantify supercoiled vs. relaxed DNA bands to determine IC₅₀ F->G

Caption: Workflow for a DNA gyrase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup (on ice): a. In a microcentrifuge tube, prepare a reaction mix containing the assay buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, ATP, and spermidine), and relaxed pBR322 plasmid DNA as the substrate. [28] b. Add the test quinolone at various final concentrations. Include a positive control (no drug) and a negative control (no enzyme).

  • Enzyme Reaction: a. Initiate the reaction by adding a defined unit of DNA gyrase enzyme to each tube. b. Incubate the reactions at 37°C for 30-60 minutes. [29][30]

  • Termination and Analysis: a. Stop the reaction by adding a stop buffer containing SDS and/or EDTA. A chloroform/isoamyl alcohol extraction can also be used to remove the protein. b. Add a gel loading dye to the samples. c. Load the samples onto a 1% agarose gel. [29] d. Perform electrophoresis to separate the supercoiled (fastest migrating) and relaxed (slower migrating) forms of the plasmid DNA. e. Stain the gel with ethidium bromide or a safer alternative, and visualize under UV light. [31]

  • Data Interpretation: a. The positive control lane (no drug) should show a strong band corresponding to supercoiled DNA. The negative control (no enzyme) should show only the relaxed DNA band. b. Increasing concentrations of an effective inhibitor will show a dose-dependent decrease in the supercoiled band and an increase in the relaxed band. c. Densitometry can be used to quantify the bands and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). [28] Note: A similar protocol can be used for Topoisomerase IV, typically using a decatenation assay with kinetoplast DNA (kDNA) as the substrate. [32][33]

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [23]It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. [34]

MTT_Assay_Workflow A Seed mammalian cells (e.g., MRC-5, HepG2) in a 96-well plate B Allow cells to adhere (approx. 24 hours) A->B C Treat cells with serial dilutions of test quinolone B->C D Incubate for 24-48 hours C->D E Add MTT reagent to each well and incubate for 2-4 hours D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate cell viability % and determine IC₅₀ G->H

Caption: General workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: a. Seed a mammalian cell line (e.g., MRC-5 lung fibroblasts, HepG2 hepatocytes) into a 96-well plate at a predetermined density. b. Incubate for ~24 hours to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: a. Prepare serial dilutions of the test quinolone in the appropriate cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include untreated cells as a viability control. c. Incubate the plate for a specified exposure time (e.g., 24 or 48 hours). [35]

  • MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals. [34]

  • Solubilization and Measurement: a. Carefully remove the MTT-containing medium. b. Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals, resulting in a purple solution. c. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. b. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that reduces cell viability by 50%). [34]

Conclusion: A Tale of Two Strategies

The introduction of the C-6 fluorine atom was a landmark achievement in medicinal chemistry, transforming the quinolone class from agents with a narrow therapeutic niche into broad-spectrum antibacterial powerhouses. [4][5]For general antibacterial potency against a wide range of common pathogens, fluoroquinolones like ciprofloxacin remain superior to their non-fluorinated ancestors. [7] However, the evolving landscape of antibiotic resistance has revealed the limitations of a one-size-fits-all approach. Modern research has demonstrated that a return to non-fluorinated scaffolds, when combined with other strategic modifications, can yield highly potent agents against specific, drug-resistant Gram-positive pathogens. [19][20][21]Furthermore, these newer non-fluorinated quinolones may offer improved safety profiles, a critical factor in drug development. [20] Ultimately, the choice between a fluoro- and non-fluoro quinolone core is not a simple matter of superiority but a strategic decision guided by the specific therapeutic target. Researchers must weigh the need for broad-spectrum potency against the demand for activity against resistant strains and a favorable safety margin. The experimental protocols provided herein offer a robust framework for making these critical evaluations in the ongoing search for effective antibacterial therapies.

References

  • A Comparative Guide: Nalidixic Acid Versus Ciprofloxacin for Inhibiting Bacterial Growth. Benchchem.
  • Non-fluorinated quinolones (NFQs)
  • Non-Fluorinated Quinolones (NFQs)
  • Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences.
  • Quinolone antibiotic. Wikipedia.
  • Quinolones: structure-activity relationships and future predictions. Microbiology Society.
  • The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid. Journal of Antimicrobial Chemotherapy.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Benchchem.
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against.... PMC.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • Minimum Inhibitory Concentration | Overview & Determining Methods. Study.com.
  • The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid. PubMed.
  • Mechanism of action of and resistance to quinolones. PMC.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
  • In Vitro Activities of Three Nonfluorinated Quinolones against Representative Bacterial Isolates. Antimicrobial Agents and Chemotherapy.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
  • Nalidixic acid – Knowledge and References. Taylor & Francis.
  • In vivo antibacterial activity of nemonoxacin, a novel non-fluorinated quinolone.
  • Activity of non-fluorinated quinolones (NFQs) against quinolone-resistant Escherichia coli and Streptococcus pneumoniae. PubMed.
  • Chemical evolution of the fluoroquinolone antimicrobial agents. PubMed.
  • C-6 fluorine substituent: Significance and symbolism. Regional Research Reports.
  • Antibacterial Action Mechanism of Fluoroquinolones.pptx. Slideshare.
  • Structure--activity rel
  • Quinolones: structure-activity relationships and future predictions. Semantic Scholar.
  • Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research and Reviews.
  • The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. SciSpace.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. Benchchem.
  • Escherichia coli Topoisomerase IV Relax
  • Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries. Frontiers in Pharmacology.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.
  • DNA gyrase supercoiling inhibition assay. Bio-protocol.
  • The mechanism of action of antibacterial (fluoro)quinolones.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. PMC.
  • Understanding the Distinction: Fluoroquinolones vs. Quinolones.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PMC.
  • Cytotoxicity assessment of antimicrobial agents after 24 h exposure....
  • Topo I and topo IV assays using fluorescence and gel-based assays....
  • Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones. PDB-101.
  • Mycobacterium tuberculosis Gyrase Supercoiling Assay. Inspiralis.
  • DNA Gyrase Assay Kit USER MANUAL. TopoGEN, Inc..
  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin.
  • topoisomerase IV assay kits. ProFoldin.
  • 3.2.4. In Vitro Topoismerase Inhibitory Assay. Bio-protocol.

Sources

Safety Operating Guide

Mastering the Safe Handling of 2-Bromo-6-fluoro-4-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the ability to handle specialized chemical reagents with confidence and precision is paramount. 2-Bromo-6-fluoro-4-methylquinoline, a substituted quinoline, represents a class of compounds with significant potential in medicinal chemistry and materials science. This guide provides an in-depth, experience-driven framework for its safe handling, ensuring both the integrity of your research and the protection of your team. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to build a comprehensive and self-validating system of laboratory safety.

Understanding the Hazard Profile: An Evidence-Based Approach

  • Harmful if swallowed or in contact with skin. [1][2]

  • A cause of skin irritation. [1][2]

  • A cause of serious eye irritation. [1][2]

  • Potentially a cause of respiratory irritation. [1]

This conservative approach, grounded in the known hazards of similar chemical entities, forms the basis of the personal protective equipment (PPE) and handling protocols outlined below.

Essential Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (minimum)Provides a barrier against skin contact. Halogenated organic compounds can penetrate some glove materials; nitrile offers good resistance for incidental contact.[3] For prolonged handling, consider thicker, chemical-resistant gloves.
Eye Protection Safety goggles with side shields or a face shieldProtects against splashes and airborne particles of the solid compound, preventing serious eye irritation.[4]
Body Protection Laboratory coatPrevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the solid powder outside of a fume hood to prevent inhalation of dust particles that can cause respiratory irritation.[1]

Experimental Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Eye Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye Protection f2->f3 f4 4. Respirator f3->f4 Spill_Cleanup s1 1. Ensure proper PPE is worn s2 2. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) s1->s2 s3 3. Carefully sweep the absorbed material into a designated waste container s2->s3 s4 4. Decontaminate the spill area with an appropriate solvent s3->s4 s5 5. Place all cleanup materials in a sealed container labeled as halogenated waste s4->s5 s6 6. Wash hands thoroughly s5->s6

Caption: Step-by-step procedure for cleaning up a minor laboratory spill.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of this compound and its associated waste is a legal and ethical responsibility.

  • Waste Segregation: All waste containing this compound, including contaminated lab supplies, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste". [5][6]Do not mix with non-halogenated waste streams.

  • Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.

  • Disposal Method: The disposal of halogenated waste must be handled by a licensed and certified hazardous waste disposal company. High-temperature incineration is a common and effective method for the destruction of such compounds. [7][8]Never dispose of this chemical down the drain or in regular trash. [5] By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your laboratory.

References

  • Fisher Scientific. (2009, July 02). Safety Data Sheet for 2-Bromo-6-fluoroaniline.
  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Hoffman Fine Chemicals. (n.d.). 2-Bromo-6-fluoroquinoline.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-fluoroaniline.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline.
  • ResearchGate. (2021, May 11). Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation pathways.
  • ChemScene. (n.d.). 2-Bromo-6-fluoroquinoline.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 6-Bromo-2-methylquinoline.
  • University of California, San Diego. (n.d.). Halogenated Waste.
  • ECHEMI. (n.d.). 2-Bromo-6-fluorobenzenamine SDS.
  • ChemicalBook. (2026, January 17). 6-Bromo-2-methylquinoline - Safety Data Sheet.
  • Therapeutic Goods Administration. (2025, March 07). More prominent warnings about serious side effects for fluoroquinolone antibiotics.
  • National Institutes of Health. (n.d.). Safety of fluoroquinolones.
  • ResearchGate. (2017, June 04). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
  • WebMD. (2025, April 30). Fluoroquinolones: Safety, Risks, and Side Effects.
  • ACS Publications. (2016, March 14). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation.
  • SlideShare. (n.d.). Preparation and Properties of Quinoline.
  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • European Medicines Agency. (2023, May 12). Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.